Cbl-b-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H30F3N5O2 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F3N5O2/c1-35-18-33-34-25(35)12-28(16-39-17-28)20-3-2-4-21(11-20)37-14-23-22(26(37)38)9-19(10-24(23)29(30,31)32)13-36-8-7-27(15-36)5-6-27/h2-4,9-11,18H,5-8,12-17H2,1H3 |
InChI Key |
JNHGVASGPZWRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CN6CCC7(C6)CC7 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Development of Cbl-b-IN-13
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cbl-b-IN-13 is a potent small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, a key negative regulator of immune cell activation. Identified as "Example 520" in patent literature from Nurix Therapeutics, this compound has demonstrated significant activity in biochemical and cellular assays, highlighting its potential as a promising agent for cancer immunotherapy. By inhibiting Cbl-b, this compound effectively lowers the activation threshold of T-cells, leading to enhanced cytokine production and a more robust anti-tumor immune response. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of immuno-oncology.
Introduction: Cbl-b as a Therapeutic Target
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in establishing and maintaining immune tolerance. It functions as an intracellular checkpoint by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, thereby targeting them for degradation and dampening the immune response. Genetic knockout of Cbl-b in mice leads to hyperactive T-cells and spontaneous tumor rejection, validating Cbl-b as a compelling target for cancer immunotherapy. Small molecule inhibitors of Cbl-b aim to replicate this effect, unleashing the immune system to recognize and eliminate cancer cells.
Discovery of this compound
This compound (also referred to as Example 520) was disclosed in patent WO2019148005A1 by Nurix Therapeutics.[1] It belongs to a series of compounds designed to inhibit the E3 ligase activity of Cbl-b. The discovery process involved high-throughput screening to identify initial hits, followed by structure-based drug design and chemical optimization to improve potency and drug-like properties.
Synthesis
The synthesis of this compound is detailed in patent WO2019148005A1. The general synthetic scheme involves a multi-step process culminating in the formation of the final compound. Researchers should refer to the detailed procedures outlined within the patent for a step-by-step synthesis protocol.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of the Cbl-b E3 ligase. While the specific co-crystal structure with this compound is not publicly available, related inhibitors from the same chemical series have been shown to act as an "intramolecular glue." This mechanism involves the inhibitor binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR) of Cbl-b. This binding locks the protein in a closed, inactive conformation, preventing the RING domain from engaging with the E2 ubiquitin-conjugating enzyme and subsequent ubiquitination of target substrates.
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Example 520) as reported in patent WO2019148005A1.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
|---|
| Cbl-b Inhibition | IC50 | < 100 nM |
Note: The patent categorizes the IC50 value for Example 520 as "++", which corresponds to a value of less than 100 nM.
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Parameter | Result Category |
|---|---|---|---|
| Jurkat T-cells | IL-2 Secretion (anti-CD3 stimulation) | Fold Change over Baseline | +++ |
| Jurkat T-cells | IL-2 Secretion (anti-CD3/CD28 co-stimulation) | Fold Change over Baseline | + |
Note: The patent uses a categorical system for cellular activity. '+++' indicates a fold change > 7.50. '+' indicates a fold change between 1.01 and 2.50.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound, based on the descriptions in patent WO2019148005A1 and related documents.
Biochemical Cbl-b Inhibition Assay (Biological Example 1)
This assay measures the ability of a test compound to inhibit Cbl-b-mediated ubiquitination of a substrate peptide in a biochemical format using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Enzymes: Human E1 (UBE1), Human E2 (UbcH5b), Human Cbl-b (GST-tagged), Src Kinase.
-
Substrates: Biotinylated peptide substrate (derived from ZAP70), Ubiquitin.
-
Detection Reagents: Europium-labeled anti-GST antibody, Streptavidin-Allophycocyanin (SA-APC).
-
Buffer: Tris-based assay buffer containing ATP, MgCl₂, DTT, and BSA.
-
Test Compound: this compound dissolved in DMSO.
Protocol:
-
Src Kinase Activation: In a 384-well plate, incubate Cbl-b with Src kinase and ATP to phosphorylate and activate the Cbl-b enzyme.
-
Compound Addition: Add serial dilutions of this compound (or DMSO control) to the wells and incubate to allow for binding to Cbl-b.
-
Ubiquitination Reaction Initiation: Add a mixture of E1, E2, Ubiquitin, and the biotinylated peptide substrate to all wells to start the ubiquitination reaction.
-
Reaction Incubation: Incubate the plate at room temperature to allow for the enzymatic transfer of ubiquitin to the peptide substrate.
-
Detection: Stop the reaction and add the detection reagents (Europium-anti-GST and SA-APC). Incubate in the dark.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium). The ratio of these signals is proportional to the extent of substrate ubiquitination.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
T-cell Activation Assay (Biological Example 2)
This cellular assay quantifies the effect of Cbl-b inhibitors on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Materials:
-
Cells: Jurkat T-cell line.
-
Stimulation Reagents: Plate-bound anti-CD3 antibody, soluble anti-CD28 antibody.
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.
-
Test Compound: this compound dissolved in DMSO.
-
IL-2 Detection Kit: ELISA or HTRF-based kit for quantifying human IL-2.
Protocol:
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells to remove unbound antibody.
-
Cell Plating: Seed Jurkat T-cells into the coated wells at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound (or DMSO control) to the cells.
-
Cell Stimulation: For co-stimulation conditions, add soluble anti-CD28 antibody. For TCR stimulation alone, add vehicle.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the fold change in IL-2 secretion for each compound concentration compared to the DMSO-treated control.
Signaling Pathways and Experimental Workflows
Visual representations of the Cbl-b signaling pathway and the experimental workflow provide a clear understanding of the context and process of Cbl-b inhibitor development.
References
Cbl-b as a Therapeutic Target in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint, playing a pivotal role in regulating the activation threshold of multiple immune cells, including T cells and Natural Killer (NK) cells. Its function as a negative regulator of anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. Genetic inactivation and pharmacological inhibition of Cbl-b have demonstrated robust anti-tumor effects in a variety of preclinical models, both as a monotherapy and in combination with existing immunotherapies. This guide provides a comprehensive overview of Cbl-b's role in cancer, its signaling pathways, and its validation as a therapeutic target. It includes detailed experimental protocols for assessing Cbl-b function and summarizes key quantitative data from preclinical and clinical studies of Cbl-b inhibitors.
Introduction: Cbl-b as a Key Regulator of Immune Tolerance
Cbl-b is a member of the Casitas B-lineage lymphoma (CBL) family of E3 ubiquitin ligases, which are crucial for maintaining immune homeostasis and preventing autoimmunity.[1][2] Cbl-b is expressed in various leukocyte subsets and acts as a gatekeeper of immune activation by negatively regulating signaling pathways downstream of antigen and co-stimulatory receptors.[1][2] In T cells, Cbl-b is essential for establishing the requirement for CD28 co-stimulation for full activation, thereby preventing inappropriate responses to self-antigens.[3][4] Similarly, in NK cells, Cbl-b dampens activation signals, limiting their cytotoxic potential.[2][5] The loss of Cbl-b function leads to a lowered activation threshold in these immune cells, resulting in enhanced anti-tumor immunity.[1][6]
The Role of Cbl-b in Cancer Immunity
The immunosuppressive function of Cbl-b is exploited by tumors to evade immune surveillance. By maintaining a high activation threshold for T cells and NK cells within the tumor microenvironment (TME), Cbl-b contributes to an immunosuppressive milieu.[7][8] Genetic studies in mice have provided compelling evidence for Cbl-b's role in cancer immunity. Cbl-b knockout mice exhibit spontaneous rejection of various transplanted tumors and show resistance to the development of spontaneous malignancies.[2][6] This anti-tumor effect is primarily mediated by hyperresponsive CD8+ T cells and NK cells.[1][2]
Cbl-b in T Cell Activation and Exhaustion
Cbl-b plays a critical role in setting the threshold for T cell activation. In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins in the T cell receptor (TCR) pathway, leading to their inactivation or degradation.[3][4] This prevents the activation of T cells in response to antigen alone, a state known as anergy. Inhibition of Cbl-b effectively uncouples T cell activation from the requirement for CD28 co-stimulation, leading to robust T cell proliferation and cytokine production even in the presence of weak antigenic stimulation.[3] Furthermore, Cbl-b has been implicated in T cell exhaustion, a state of dysfunction that arises in chronic disease settings like cancer.[7] Cbl-b deficiency has been shown to reduce the expression of exhaustion markers on T cells.[9]
Cbl-b in Natural Killer (NK) Cell Function
NK cells are crucial components of the innate immune system with the ability to directly kill tumor cells. Cbl-b negatively regulates NK cell activation and cytotoxicity.[2][5] Cbl-b-deficient NK cells exhibit enhanced production of effector molecules like IFN-γ and perforin, leading to increased tumor cell killing.[2] The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) has been identified as a key target of Cbl-b-mediated ubiquitination in NK cells.[2][10] Inhibition of Cbl-b or TAM kinases can therefore unleash the anti-tumor potential of NK cells.[6]
Cbl-b Signaling Pathways
Cbl-b exerts its regulatory function through its E3 ubiquitin ligase activity, targeting a range of substrates for ubiquitination.
Caption: Cbl-b signaling in T cells and NK cells.
Cbl-b as a Therapeutic Target: Preclinical and Clinical Evidence
The strong genetic validation of Cbl-b as a negative regulator of anti-tumor immunity has spurred the development of small molecule inhibitors.
Preclinical Data
Numerous preclinical studies have demonstrated the therapeutic potential of targeting Cbl-b.
| Model | Cbl-b Inhibitor/Approach | Key Findings | Reference |
| Syngeneic Mouse Tumor Models (e.g., CT26, B16) | Genetic knockout (Cbl-b-/-) | Spontaneous tumor rejection, increased survival. | [2][6] |
| Syngeneic Mouse Tumor Models | Small molecule inhibitors (e.g., NX-1607, NTX-801) | Significant single-agent tumor growth inhibition. | [11][12] |
| Syngeneic Mouse Tumor Models | Combination with anti-PD-1 | Increased median overall survival and complete tumor rejections. | [11][12] |
| In vitro human T cells | Small molecule inhibitors | Increased T cell activation and cytokine secretion at low nanomolar concentrations. | [11][13] |
| In vitro human NK cells | Small molecule inhibitors | Enhanced NK cell activation, cytotoxicity, and cytokine production. | [14][15] |
Clinical Development
Several Cbl-b inhibitors have entered clinical trials, with promising early data.
| Inhibitor | Developer | Phase | Indication | Reported Outcomes | Reference |
| NX-1607 | Nurix Therapeutics | Phase 1 | Advanced solid tumors | Dose-dependent immune activation; stable disease observed in heavily pretreated patients. | [7] |
| HST-1011 | HotSpot Therapeutics | Phase 1/2 | Advanced solid tumors | Being evaluated alone and in combination with an anti-PD-1 antibody. |
Experimental Protocols
In Vitro Cbl-b Ubiquitination Assay
This protocol is designed to assess the E3 ligase activity of Cbl-b by measuring its autoubiquitination or the ubiquitination of a substrate.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b (full-length or catalytic domain)
-
Recombinant substrate protein (optional, e.g., Syk)
-
Ubiquitin (wild-type and/or biotinylated)
-
ATP solution (100 mM)
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-Cbl-b, anti-ubiquitin (e.g., P4D1), or streptavidin-HRP (for biotinylated ubiquitin)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
2.5 µL of 10x Ubiquitination reaction buffer
-
1 µL of E1 enzyme (final concentration ~100 nM)
-
1 µL of E2 enzyme (final concentration ~1 µM)
-
1 µL of Ubiquitin (final concentration ~100 µM)
-
X µL of Cbl-b (final concentration ~0.5-1 µM)
-
X µL of substrate (optional, final concentration ~1-2 µM)
-
ddH2O to a volume of 22.5 µL
-
-
To initiate the reaction, add 2.5 µL of 10 mM ATP (final concentration 1 mM). For a negative control, add 2.5 µL of ddH2O.
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against Cbl-b (to detect autoubiquitination as a high molecular weight smear) or the substrate. If using biotinylated ubiquitin, detect with streptavidin-HRP.
Caption: Workflow for an in vitro ubiquitination assay.
Immunoprecipitation of Cbl-b and its Substrates
This protocol is for isolating Cbl-b and its interacting proteins from cell lysates to identify ubiquitinated substrates.
Materials:
-
Cell culture plates and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
Anti-Cbl-b antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Western blotting reagents and antibodies (anti-ubiquitin, anti-substrate)
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Cbl-b antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting for ubiquitinated proteins and specific Cbl-b substrates.
Syngeneic Mouse Tumor Model for Cbl-b Inhibitor Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cbl-b inhibitor in a syngeneic mouse model.[2][3]
Materials:
-
Inbred mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, B16-F10, CT26)
-
Cbl-b inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the Cbl-b inhibitor or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Isolate tumor-infiltrating lymphocytes (TILs) and splenocytes for immunophenotyping by flow cytometry to assess changes in T cell and NK cell populations, activation markers (e.g., CD69, CD44), and exhaustion markers (e.g., PD-1, TIM-3).
Caption: Workflow for a syngeneic mouse tumor model study.
Rationale for Targeting Cbl-b in Cancer Therapy
The targeting of Cbl-b represents a novel and promising strategy in cancer immunotherapy.
Caption: The rationale for targeting Cbl-b in cancer.
Conclusion and Future Directions
Cbl-b stands out as a highly promising target for cancer immunotherapy due to its central role in regulating the activation of key anti-tumor immune cells. The development of potent and selective small molecule inhibitors of Cbl-b has moved this target from a promising concept to a clinical reality. Early clinical data are encouraging, suggesting that Cbl-b inhibition can indeed modulate the immune system in patients with advanced cancers.
Future research will focus on several key areas:
-
Combination Therapies: Exploring the synergy of Cbl-b inhibitors with other immunotherapies, such as checkpoint inhibitors, as well as with targeted therapies and chemotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Cbl-b inhibition.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to Cbl-b inhibitors to develop strategies to overcome them.
-
Expanding to Other Indications: Evaluating the therapeutic potential of Cbl-b inhibition in other diseases where immune modulation is desirable, such as chronic infections and autoimmune disorders.
The continued investigation of Cbl-b and the clinical development of its inhibitors hold the potential to add a valuable new class of therapeutics to the armamentarium against cancer.
References
- 1. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nimbustx.com [nimbustx.com]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 7. investing.com [investing.com]
- 8. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Nurix Therapeutics Presents New Translational Data for NX-1607 at SITC 2025 Annual Meeting [quiverquant.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. hotspotthera.com [hotspotthera.com]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
Cbl-b-IN-13: A Novel E3 Ligase Inhibitor for Enhancing Natural Killer Cell Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging role of Cbl-b inhibition, with a focus on the small molecule inhibitor Cbl-b-IN-13, in augmenting the anti-tumor functions of Natural Killer (NK) cells. As the field of cancer immunotherapy continues to evolve, targeting intracellular checkpoints like Casitas B-lineage lymphoma-b (Cbl-b) represents a promising strategy to unleash the full cytotoxic potential of innate immune effectors.
Introduction to Cbl-b as a Negative Regulator of NK Cell Activity
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, setting the activation threshold for various immune cells, including NK cells.[1][2] In the context of NK cell biology, Cbl-b is a key negative regulator of their effector functions.[1][3][4] Its expression is upregulated in human NK cells following activation by cytokines such as IL-15 and IL-2, or upon encountering sensitive tumor target cells. This upregulation suggests a negative feedback loop to control the intensity and duration of the NK cell response.[3][5]
Mechanistically, Cbl-b exerts its inhibitory effects through the ubiquitination and subsequent degradation of key signaling proteins involved in NK cell activation.[6][7] Downregulation or inhibition of Cbl-b has been shown to significantly enhance NK cell cytotoxicity against tumor cells, increase the production of crucial effector molecules like granzyme B and perforin, and boost the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[3][5] These findings underscore the therapeutic potential of targeting Cbl-b to overcome NK cell dysfunction, particularly within the tumor microenvironment where NK cells often exhibit an exhausted phenotype.[8][9]
This compound: A Potent Small Molecule Inhibitor
This compound is a novel small molecule inhibitor of Cbl-b with a reported IC50 of less than 100 nM.[5] While specific data on this compound's direct effects on NK cells are emerging, its potent inhibitory activity against Cbl-b suggests it can effectively enhance NK cell function. Another closely related compound, NX-1607 (also known as Cbl-b-IN-3), has demonstrated significant enhancement of T cell and NK cell responses in cancer immunotherapy models.[8] Given the shared mechanism of action, the biological effects of NX-1607 on NK cells provide a strong rationale for the therapeutic application of this compound. Oral administration of Cbl-b inhibitors like NX-1607 has been shown to lead to immune activation and the infiltration of NK cells and activated CD8+ T cells into the tumor microenvironment, resulting in tumor growth inhibition.[10]
Quantitative Data on the Effects of Cbl-b Inhibition on NK Cell Function
The following tables summarize the key quantitative findings from studies investigating the impact of Cbl-b inhibition or knockout on various NK cell effector functions.
Table 1: Enhancement of NK Cell Cytotoxicity Following Cbl-b Inhibition/Ablation
| Target Cell Line | Effector:Target (E:T) Ratio | Fold Increase in Cytotoxicity (Cbl-b KO/Inhibited vs. Control) | Reference |
| RPMI8226 (Myeloma) | Various | Significantly Higher | |
| U266 (Myeloma) | Various | Significantly Higher | |
| ARH77 (Plasma Cell Leukemia) | Various | Significantly Higher | |
| K562 or A549 β2m-/- | Not Specified | Increased | [11] |
Table 2: Augmentation of Cytokine Production and Effector Molecule Expression
| Effector Function | Condition | Fold Increase (Cbl-b KO/Inhibited vs. Control) | Reference |
| IFN-γ Production | IL-15 Activation | Significant Increase | [3] |
| IFN-γ Production | Co-culture with Target Cells | Increased | [9][11] |
| Granzyme B Expression | IL-15/IL-2/K562 Activation | Significant Increase | [3] |
| Perforin Expression | IL-15/IL-2/K562 Activation | Significant Increase | [3] |
| TNF-α Production | Co-culture with Target Cells | Increased | [11] |
Table 3: Impact on NK Cell Proliferation and Activation Markers
| Parameter | Condition | Observation | Reference |
| Proliferation | Co-culture with Target Cells | Trend of Increased Proliferation | [9][11] |
| CD107a (Degranulation) | Co-culture with Target Cells | Increased | [11] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature to assess the effect of Cbl-b inhibitors on NK cell function.
NK Cell Isolation and Culture
-
Source: Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Isolation Method: Enrichment of NK cells is achieved using negative selection kits (e.g., EasySep™ Human NK Cell Isolation Kit) to deplete non-NK cells.
-
Culture Conditions: Isolated NK cells are cultured in a complete medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a low concentration of IL-2 or IL-15 to maintain viability and basal activation.
In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
-
Objective: To quantify the ability of NK cells to lyse target tumor cells.
-
Target Cell Labeling: Target tumor cells (e.g., K562, RPMI8226) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar viability dye.
-
Co-culture: Effector NK cells (pre-treated with this compound or vehicle control) are co-incubated with labeled target cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.
-
Data Acquisition: After incubation, a viability dye (e.g., 7-AAD or Propidium Iodide) is added to distinguish dead cells. The percentage of dead target cells (CFSE-positive, 7-AAD-positive) is determined by flow cytometry.
-
Calculation of Specific Lysis:
Cytokine Production Assay (ELISA or CBA)
-
Objective: To measure the secretion of cytokines like IFN-γ and TNF-α by activated NK cells.
-
NK Cell Stimulation: NK cells are stimulated with cytokines (e.g., IL-12 and IL-18) or co-cultured with target cells in the presence of this compound or a vehicle control.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Cytometric Bead Array (CBA) in conjunction with flow cytometry, following the manufacturer's instructions.
Degranulation Assay (CD107a Expression)
-
Objective: To assess NK cell degranulation, a surrogate marker for cytotoxic activity.
-
Co-culture Setup: NK cells are co-incubated with target cells in the presence of a fluorescently labeled anti-CD107a antibody.
-
Inhibitor of Secretion: Monensin or a similar protein transport inhibitor is added to the culture to prevent the re-internalization of CD107a.
-
Flow Cytometry Analysis: After incubation, the cells are stained for other surface markers (e.g., CD3, CD56) and the percentage of CD107a-positive NK cells is determined by flow cytometry.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by Cbl-b in NK cells and a typical experimental workflow.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
The structure of Cbl-b and inhibitor binding sites
An in-depth technical guide on the core structure of Cbl-b and inhibitor binding sites for researchers, scientists, and drug development professionals.
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that has emerged as a critical negative regulator of immune cell activation, particularly in T-cells and NK cells.[1][2] By establishing the threshold for immune responses, Cbl-b plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][3] Its function as a key immune checkpoint makes it an attractive target for cancer immunotherapy.[2][4][5] Inhibition of Cbl-b can unleash the anti-tumor potential of the immune system by lowering the activation threshold of effector lymphocytes.[6] This guide provides a detailed overview of the molecular architecture of Cbl-b, the signaling pathways it regulates, and the structural basis for its inhibition by small molecules. We will explore the two primary inhibitor binding sites discovered to date, summarize quantitative binding data, and detail key experimental protocols used to characterize these interactions.
The Molecular Architecture of Cbl-b
Cbl-b is a multi-domain protein whose function is tightly regulated by its three-dimensional structure.[7] It is part of a conserved family in mammals that also includes c-Cbl and Cbl-c.[8][9] The architecture can be broadly divided into a highly conserved N-terminal region responsible for catalytic activity and a more divergent C-terminal region involved in regulatory interactions.[8]
N-Terminal Catalytic Region:
-
Tyrosine Kinase Binding (TKB) Domain: This domain is essential for substrate recognition and is a composite structure of three distinct subdomains: a four-helix bundle (4H), a calcium-binding EF-hand, and a variant Src homology 2 (SH2) domain.[1][8][10] The TKB domain specifically recognizes and binds to target proteins containing phosphorylated tyrosine (pY) motifs.[1][11]
-
Linker Helix Region (LHR): A flexible helical region that connects the TKB and RING domains.[1][8] This region is not merely a passive connector; it plays a crucial autoinhibitory role. Phosphorylation of a key tyrosine residue within this linker (Tyr363 in Cbl-b) is a critical event that induces a conformational change, moving the RING domain away from the TKB domain to an "open" or active state.[12][13]
-
RING Finger Domain: The Really Interesting New Gene (RING) domain is the catalytic heart of Cbl-b.[8][14] It recruits ubiquitin-conjugating enzymes (E2s) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate bound by the TKB domain.[1][8][15] The structural integrity of the RING domain is indispensable for the E3 ligase activity of Cbl-b.[8]
C-Terminal Regulatory Region:
-
Proline-Rich Region (PRR): This region contains multiple motifs that serve as docking sites for proteins with SH3 domains, such as various signaling and endocytic proteins.[1][8]
-
Ubiquitin-Associated (UBA) Domain: Located near the C-terminus, the UBA domain is involved in binding to ubiquitin chains and is implicated in the dimerization of Cbl-b.[1][9]
Caption: Domain organization of the human Cbl-b protein.
Cbl-b in T-Cell Activation Signaling
Cbl-b acts as a master gatekeeper of T-cell activation. In naive T-cells, Cbl-b is a crucial factor that imposes the requirement for a secondary co-stimulatory signal, typically via CD28, for full activation, proliferation, and IL-2 production.[3][16] Its absence allows T-cell activation to proceed with T-cell receptor (TCR) stimulation alone.[3] Cbl-b executes this negative regulatory function by targeting key signaling intermediates for ubiquitination and subsequent degradation or functional inhibition.
Key targets and pathways regulated by Cbl-b include:
-
PI3K/Akt Pathway: Downstream of CD28 co-stimulation, Cbl-b targets the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination, thereby attenuating PI3K signaling.[16] This dampens the subsequent activation of Akt.
-
PKC-θ and NF-κB Activation: Cbl-b negatively regulates the activation of Protein Kinase C-theta (PKC-θ).[17] This, in concert with its effects on the Akt pathway, leads to the coordinated downregulation of TCR-induced NF-κB activation.[17]
-
Vav1 Activation: Cbl-b interacts with and controls the phosphorylation of Vav1, a critical guanine nucleotide exchange factor involved in calcium influx and cytoskeletal reorganization upon TCR stimulation.[10]
Caption: Cbl-b negatively regulates T-cell activation pathways.
Inhibitor Binding Sites and Mechanisms
Drug discovery efforts have identified two distinct, druggable sites on Cbl-b that lead to its inhibition. Both mechanisms ultimately prevent the enzyme from adopting its active conformation and ubiquitinating its substrates.
The Allosteric "Intramolecular Glue" Site
This site is located at the interface between the TKB domain and the Linker Helix Region (LHR).[4][5][18] Small molecules that bind here function as an "intramolecular glue," stabilizing the autoinhibited, "closed" conformation of Cbl-b.[4][18][19] By locking the TKB and RING domains together, these allosteric inhibitors prevent the conformational change required for E2 enzyme binding and catalytic activity.[2][20] This novel mechanism of inhibition has been elucidated by co-crystal structures.[4][5] Several inhibitors, including the clinical candidate Nx-1607 and its analogue C7683, utilize this binding pocket.[4][5][21]
The Substrate-Binding SH2 Site
This site is the canonical phosphotyrosine-binding pocket within the SH2 subdomain of the TKB domain.[11][22] It is the natural binding site for substrates like ZAP-70 and IRS-1.[11][22] Inhibitors targeting this site act competitively, preventing Cbl-b from engaging with its substrates. The inhibitory phospho-pentapeptide DGpYMP (Cblin) was shown to bind directly to this pocket.[11] More recently, structure-based design efforts starting from a DNA-encoded library (DEL) hit have yielded potent small-molecule inhibitors that occupy this substrate-binding pocket.[22]
Caption: Two distinct small-molecule inhibitor binding sites on Cbl-b.
Quantitative Analysis of Cbl-b Inhibitors
The development of Cbl-b inhibitors has been supported by robust quantitative biochemical and cellular assays. The data below summarizes the potency of representative compounds from the literature.
| Inhibitor Class / Name | Binding Site | Assay Type | Potency | Reference |
| Arylpyridone (Compound 30) | Allosteric (TKB/LHR) | Cbl-b Binding (biochemical) | IC₅₀ = 30 nM | [23] |
| Arylpyridone (Compound 30) | Allosteric (TKB/LHR) | T-Cell IL-2 Production (cellular) | EC₅₀ = 230 nM | [23] |
| C7683 (Nx-1607 analogue) | Allosteric (TKB/LHR) | SPR (biophysical) | Potent binding confirmed | [4][24] |
| HOT-A | Allosteric (TKB/LHR) | NK Cell Activation (cellular) | Dose-dependent enhancement | [25] |
| DEL-derived Small Molecule | Substrate-Binding (SH2) | Ubiquitin Transfer (biochemical) | Inhibition confirmed | [22] |
| Cblin (DGpYMP peptide) | Substrate-Binding (SH2) | NMR (biophysical) | Direct interaction confirmed | [11] |
Key Experimental Protocols
Characterizing Cbl-b inhibitors requires a multi-faceted approach, combining structural biology, biophysics, and cellular functional assays.
Structural Biology Methods
-
Protein Expression and Purification: The N-terminal fragment of human Cbl-b (containing the TKB-LHR-RING domains) is commonly expressed in E. coli systems.[23] The protein is then purified using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.
-
X-ray Crystallography:
-
Crystallization: The purified Cbl-b protein is concentrated and mixed with an inhibitor at a molar excess. Crystallization conditions are screened using vapor diffusion (sitting or hanging drop) methods.
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
Structure Solution: The structure is solved by molecular replacement using a known Cbl-b structure as a search model, followed by iterative refinement and model building to yield a high-resolution co-crystal structure.[5][11][23]
-
Biophysical Binding Assays
-
Surface Plasmon Resonance (SPR):
-
Immobilization: High-purity Cbl-b protein is covalently immobilized onto a sensor chip surface.
-
Analyte Injection: A serial dilution of the small molecule inhibitor (analyte) is flowed over the chip surface.
-
Data Analysis: The change in response units over time is measured. Kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kᴅ) are determined by fitting the sensorgram data to a binding model.[24]
-
-
Differential Scanning Fluorimetry (DSF):
-
Assay Setup: Purified Cbl-b is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multi-well plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and fluorescence is monitored as the protein unfolds.
-
Data Analysis: The melting temperature (Tₘ) is calculated. A positive shift in Tₘ in the presence of a compound indicates direct binding and stabilization of the protein.[24]
-
Biochemical and Cellular Assays
-
In Vitro Ubiquitination Assay:
-
Reaction Mix: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Cbl-b, a substrate (e.g., a phosphorylated ZAP70 peptide), and ubiquitin are combined in a reaction buffer containing ATP.[22][23]
-
Inhibition: The reaction is run in the presence of varying concentrations of the test inhibitor.
-
Detection: The reaction is stopped and analyzed by SDS-PAGE and Western blotting, using antibodies to detect the ubiquitination of the substrate.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Intact cells (e.g., HEK293 overexpressing tagged Cbl-b) are treated with the inhibitor or a vehicle control.[24]
-
Thermal Challenge: The cells are heated to various temperatures to induce protein denaturation and aggregation.
-
Quantification: Cells are lysed, and the soluble fraction is separated by centrifugation. The amount of soluble Cbl-b remaining at each temperature is quantified by Western blot or an equivalent method (e.g., HiBiT). A shift in the melting curve indicates target engagement in a cellular environment.[24]
-
-
Primary T-Cell Activation Assay:
-
Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation & Inhibition: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of a dose range of the Cbl-b inhibitor.
-
Readout: After a set incubation period (e.g., 48-72 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured by ELISA. An increase in IL-2 production indicates functional inhibition of Cbl-b.[23]
-
Caption: A typical workflow for Cbl-b inhibitor characterization.
Conclusion and Future Directions
The E3 ligase Cbl-b is a well-validated, high-value target for immuno-oncology. A deep understanding of its molecular structure has been paramount in enabling the discovery of potent and specific inhibitors. The elucidation of two distinct inhibitory binding sites—an allosteric "intramolecular glue" site and the substrate-binding SH2 pocket—provides multiple avenues for therapeutic intervention. The allosteric site is particularly promising, as it offers a non-competitive mechanism of action that has already yielded a clinical candidate.
Future challenges and opportunities in the field include the development of inhibitors with improved oral bioavailability and optimized pharmacokinetic properties. A key consideration is achieving selectivity against the highly homologous c-Cbl, as off-target inhibition could lead to undesired toxicities.[12] Continued application of structure-based drug design, guided by the robust biophysical and cellular assays outlined in this guide, will be essential for developing the next generation of Cbl-b-targeted cancer immunotherapies.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ebi.ac.uk [ebi.ac.uk]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural analysis of the TKB domain of ubiquitin ligase Cbl-b complexed with its small inhibitory peptide, Cblin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 14. CBL (gene) - Wikipedia [en.wikipedia.org]
- 15. uniprot.org [uniprot.org]
- 16. Beyond the Cell Surface: Targeting Intracellular Negative Regulators to Enhance T cell Anti-Tumor Activity [mdpi.com]
- 17. T-cell receptor-induced NF-kappaB activation is negatively regulated by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 22. Structure- and property-based design of cbl-b inhibitors from a novel DEL hit that binds in the SH2 domain - American Chemical Society [acs.digitellinc.com]
- 23. rcsb.org [rcsb.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
Cbl-b Signaling Pathway in Immune Suppression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, stands as a critical intracellular checkpoint and a master regulator of immune responses.[1][2] By catalyzing the ubiquitination and subsequent degradation or functional alteration of key signaling molecules, Cbl-b effectively raises the threshold for immune cell activation, thereby playing a pivotal role in maintaining peripheral tolerance and preventing autoimmunity.[3][4] Its influence extends across both the innate and adaptive immune systems, impacting T cells, B cells, and NK cells. The profound immunosuppressive functions of Cbl-b have positioned it as a compelling therapeutic target, particularly in the realm of oncology, where its inhibition can unleash potent anti-tumor immunity.[5][6] This technical guide provides a comprehensive overview of the Cbl-b signaling pathway, detailing its molecular mechanisms, key substrates, and functional consequences in immune suppression. It further presents a compilation of quantitative data, detailed experimental protocols for studying Cbl-b function, and visual diagrams of the core signaling pathways and experimental workflows.
The Core Mechanism: Cbl-b as an E3 Ubiquitin Ligase
Cbl-b is a member of the Cbl family of RING finger E3 ubiquitin ligases.[4] The process of ubiquitination involves a three-step enzymatic cascade: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The E3 ligase, in this case Cbl-b, is responsible for substrate specificity, recognizing and binding to target proteins to facilitate the transfer of ubiquitin.[3] This covalent modification can lead to various downstream effects, most notably proteasomal degradation of the target protein, but also alteration of protein localization, activity, or interaction with other proteins.[7]
The structure of Cbl-b includes a highly conserved N-terminal tyrosine kinase binding (TKB) domain, a RING finger domain which confers its E3 ligase activity, and a C-terminal proline-rich region that mediates interactions with various signaling molecules.[8][9] The function of Cbl-b is tightly regulated, with its expression and activity being controlled by co-stimulatory and co-inhibitory signals.[10]
Cbl-b Signaling in T Cell Suppression
Cbl-b is a crucial negative regulator of T cell activation, proliferation, and cytokine production. Its absence or inhibition leads to a state of T cell hyper-responsiveness.[4][11]
Regulation of T Cell Receptor (TCR) Signaling
Upon T cell receptor (TCR) engagement, Cbl-b is recruited to the immunological synapse where it targets several key signaling molecules for ubiquitination.[8]
-
Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-θ (PKC-θ): In anergic T cells, Cbl-b ubiquitinates PLC-γ1 and PKC-θ.[4] This attenuates calcium mobilization and downstream signaling pathways that are essential for T cell activation and IL-2 production.[12]
-
Vav1: Cbl-b regulates the activation of Vav1, a critical guanine nucleotide exchange factor, thereby controlling cytoskeletal rearrangement and the stability of the immunological synapse.[3]
-
PI3K (Phosphoinositide 3-kinase): Cbl-b ubiquitinates the p85 regulatory subunit of PI3K, which is a key signaling molecule downstream of the CD28 co-stimulatory receptor. This action inhibits the PI3K-Akt signaling pathway, a central hub for T cell proliferation and survival.[8][11]
-
Crk-L: Cbl-b can also ubiquitinate the adaptor protein Crk-L, which is involved in Rap1 activation and integrin-mediated T cell adhesion.[3]
Interplay with Co-stimulatory and Co-inhibitory Receptors
The activity of Cbl-b is intricately linked to the balance between co-stimulatory (CD28) and co-inhibitory (CTLA-4 and PD-1) signals.
-
CD28: Co-stimulation through CD28 leads to the ubiquitination and proteasomal degradation of Cbl-b, thus lowering the threshold for T cell activation.[3][10]
-
CTLA-4: Conversely, engagement of the inhibitory receptor CTLA-4 induces the expression of Cbl-b, contributing to its suppressive function.[3][10]
-
PD-1: Cbl-b also plays a role in the inhibitory signaling of the PD-1 pathway. T cells deficient in Cbl-b are less susceptible to PD-L1-mediated suppression of proliferation and IFN-γ secretion.[1]
dot
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]
- 6. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cbl-b Deficiency Mediates Resistance to Programmed Death-Ligand 1/Programmed Death-1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing the Role of Cbl-b in Control of Islet-Reactive CD4 T Cells and Susceptibility to Type 1 Diabetes [ouci.dntb.gov.ua]
- 11. Proteomic investigation of Cbl and Cbl-b in neuroblastoma cell differentiation highlights roles for SHP-2 and CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
Cbl-b Inhibition: A Deep Dive into Reprogramming the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) as a key negative regulator of anti-tumor immunity and the profound impact of its inhibition on the tumor microenvironment (TME). Cbl-b, an E3 ubiquitin ligase, is a central checkpoint in tempering the activation of crucial immune effector cells, including T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition represents a promising therapeutic strategy to unleash a potent and durable anti-cancer immune response, particularly in tumors that are resistant to current immunotherapies.[3][4][5] This document provides a comprehensive overview of the mechanism of action of Cbl-b inhibitors, summarizes key preclinical data, outlines common experimental protocols, and visualizes the underlying biological pathways.
The Central Role of Cbl-b in Immune Suppression
Cbl-b functions as a master regulator that establishes the threshold for immune cell activation.[1][6] In T cells, it is a crucial gatekeeper that prevents excessive activation following T-cell receptor (TCR) engagement, especially in the absence of co-stimulatory signals from molecules like CD28.[7][8][9] Cbl-b exerts its suppressive function by ubiquitinating key signaling proteins, marking them for degradation.[2] This dampens the signaling cascades necessary for T cell proliferation, cytokine production, and cytotoxic activity.[7][10] Similarly, Cbl-b negatively regulates the activation and effector function of NK cells, which are critical components of the innate immune system's response to cancer.[11][12] Within the TME, the inhibitory functions of Cbl-b contribute to an immunosuppressive landscape, allowing tumors to evade immune destruction.[3][5][13]
Cbl-b Inhibitors: Releasing the Brakes on Anti-Tumor Immunity
The development of small molecule inhibitors targeting Cbl-b has provided a powerful tool to reverse this immunosuppression.[2][14] These inhibitors, such as the clinical candidate Nx-1607 and the preclinical compounds HST-1011 and NTX-801, are designed to block the E3 ligase activity of Cbl-b.[4][13][14] By doing so, they prevent the degradation of key signaling molecules, effectively lowering the activation threshold for T cells and NK cells.[2][4] This leads to a multi-faceted enhancement of the anti-tumor immune response within the TME.
Impact on T Cells
Inhibition of Cbl-b in T cells leads to:
-
Enhanced Activation and Proliferation: Cbl-b inhibitors enable robust T cell activation even with weak TCR stimulation, promoting their expansion.[10]
-
Increased Cytokine Production: Treatment with Cbl-b inhibitors results in a significant increase in the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for coordinating the anti-tumor response.[10]
-
Overcoming T-cell Anergy: By removing the Cbl-b-mediated brake, these inhibitors can reverse the state of T-cell unresponsiveness known as anergy.[6][7]
Impact on NK Cells
The effects of Cbl-b inhibition on NK cells include:
-
Enhanced Activation and Cytotoxicity: Cbl-b inhibitors boost the intrinsic cytotoxic activity of NK cells against tumor cells.[4][15]
-
Increased Proliferation: These compounds promote the proliferation of NK cells, increasing their numbers within the TME.[4][15]
-
Increased Polyfunctionality: Cbl-b inhibition can enhance the ability of single NK cells to perform multiple effector functions, such as producing various cytokines and killing target cells.[4][15]
Quantitative Data Summary
The following tables summarize the reported effects of representative Cbl-b inhibitors on immune cell function and anti-tumor activity.
| Inhibitor | Assay | Cell Type | Key Finding | Reference |
| NX-1607 | Cytokine Secretion | Primary Human T Cells | 5 to 10-fold enhanced secretion of IL-2 and IFN-γ with anti-CD3 stimulation | [10] |
| NX-1607 | In Vivo Tumor Growth | CT26, MC38, 4T1 mouse models | Significant tumor growth inhibition as monotherapy | [10] |
| NX-1607 + anti-PD-1 | In Vivo Tumor Growth | CT26, MC38, 4T1 mouse models | Substantially increased median overall survival and complete tumor rejections | [10] |
| HotSpot Cbl-b Inhibitor (e.g., HST-1011) | NK Cell Cytotoxicity | Human NK cells | Enhanced NK cell-mediated killing of K562 tumor cells | [4][15] |
| HotSpot Cbl-b Inhibitor (e.g., HST-1011) | NK Cell Function | In vivo tumor models | Enhanced NK cell function | [4][15] |
| NTX-801 | In Vivo Tumor Growth | Mouse syngeneic tumor model | Robust and statistically significant tumor growth inhibition | [14] |
| NTX-801 + anti-PD-1 | In Vivo Tumor Growth | Murine tumor model | Robust anti-tumor activity, increased survival, and several complete responses | [14] |
Table 1: Summary of Preclinical Data for Representative Cbl-b Inhibitors.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways regulated by Cbl-b and the mechanism through which its inhibition enhances anti-tumor immunity.
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules downstream of the TCR and CD28 pathways.
Caption: Cbl-b inhibitors block its E3 ligase activity, leading to enhanced T cell and NK cell activation and subsequent tumor elimination.
Experimental Protocols
While specific, detailed protocols are proprietary to the developing institutions, the following outlines the general methodologies employed in the preclinical evaluation of Cbl-b inhibitors based on published research.
In Vitro Immune Cell Activation Assays
Objective: To assess the effect of Cbl-b inhibitors on the activation and function of primary human or mouse immune cells.
-
Cell Isolation: Primary T cells (CD4+ and CD8+) and NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment: Isolated cells are cultured in appropriate media. For T cell assays, plates are often pre-coated with anti-CD3 antibodies to provide a primary TCR signal, with or without soluble anti-CD28 antibodies for co-stimulation. Cells are then treated with a dose range of the Cbl-b inhibitor or a vehicle control (e.g., DMSO).
-
Proliferation Assay: Cell proliferation is measured after 3-5 days of culture using methods such as CFSE dye dilution measured by flow cytometry or by quantifying the incorporation of tritiated thymidine or BrdU.
-
Cytokine Measurement: Supernatants are collected after 24-72 hours of culture, and the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α) are quantified using ELISA or multiplex bead-based assays (e.g., Luminex).
-
Cytotoxicity Assay (for NK cells): Effector NK cells, pre-treated with the Cbl-b inhibitor, are co-cultured with target tumor cells (e.g., K562) at various effector-to-target ratios. Target cell lysis is measured using chromium-51 release assays or flow cytometry-based methods that detect markers of apoptosis (e.g., Annexin V) in the target cells.
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of Cbl-b inhibitors alone and in combination with other immunotherapies in an immunocompetent host.
-
Tumor Implantation: A specific number of tumor cells (e.g., CT26 or MC38 colon carcinoma, 4T1 breast cancer) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. The Cbl-b inhibitor is typically administered orally on a daily or twice-daily schedule. Control groups receive a vehicle. Combination therapy groups may receive the Cbl-b inhibitor along with intraperitoneal injections of an anti-PD-1 antibody.
-
Tumor Growth Monitoring: Tumor volume is measured bi- or tri-weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.
-
Survival Analysis: Mice are monitored until tumors reach a predetermined endpoint size or until other humane endpoints are met. Survival data is plotted using Kaplan-Meier curves.
-
Pharmacodynamic (PD) and TME Analysis: At the end of the study or at specific time points, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions. Flow cytometry is used to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) within the TME. This includes staining for markers like CD44, CD69, Granzyme B, and Ki-67.
Caption: A general experimental workflow for the preclinical evaluation of Cbl-b inhibitors, from in vitro cell-based assays to in vivo tumor models.
Conclusion
Inhibition of Cbl-b is a compelling strategy to enhance anti-tumor immunity by acting on both the innate and adaptive immune systems. The mechanism of action, centered on lowering the activation threshold of T cells and NK cells, translates into robust anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[10][14] The data strongly support the continued clinical development of Cbl-b inhibitors as a novel class of immunotherapy to overcome resistance and improve outcomes for cancer patients. This technical guide provides a foundational understanding for researchers and drug developers seeking to explore and advance this promising therapeutic approach.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hotspotthera.com [hotspotthera.com]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 12. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 14. nimbustx.com [nimbustx.com]
- 15. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at AACR Annual Meeting 2023 [prnewswire.com]
The Paradox of Cbl-b: A Novel Therapeutic Avenue for Autoimmune Diseases?
An In-depth Technical Guide on the Potential of Cbl-b Inhibitors in the Treatment of Autoimmune Disorders
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a master negative regulator of the immune system. By setting the activation threshold for T-cells and other immune cells, Cbl-b plays a pivotal role in maintaining peripheral tolerance and preventing autoimmune reactions. Genetic ablation of Cbl-b in preclinical models leads to a breakdown of immune homeostasis and the development of spontaneous autoimmune diseases. This established role of Cbl-b as a guardian against autoimmunity presents a seeming paradox in proposing its inhibition as a therapeutic strategy for these very same conditions.
This technical guide navigates this paradox, providing an in-depth exploration of the multifaceted role of Cbl-b in immune regulation. We will delve into the foundational understanding of Cbl-b's function, supported by data from preclinical models, and then explore the nuanced and context-dependent rationale for the therapeutic modulation of Cbl-b in autoimmune diseases. This includes a detailed examination of its role in regulatory T cell (Treg) function, where targeted inhibition could potentially enhance immunosuppressive activity.
This document is intended for researchers, scientists, and drug development professionals in the field of immunology and autoimmune diseases. It will provide a comprehensive overview of the signaling pathways, experimental protocols, and preclinical data relevant to the development of Cbl-b inhibitors, while also addressing the significant challenges and future directions for this emerging and complex therapeutic strategy.
Cbl-b: A Key Orchestrator of Immune Tolerance
Cbl-b, a member of the Casitas B-lineage lymphoma family of proteins, is a RING finger E3 ubiquitin ligase predominantly expressed in hematopoietic cells.[1][2] Its primary function is to act as a molecular brake on the immune system, preventing aberrant activation of immune cells, particularly T-lymphocytes, in the absence of appropriate co-stimulation.[3] This gatekeeping function is essential for establishing and maintaining peripheral tolerance, the process by which self-reactive T-cells that escape central tolerance in the thymus are controlled in the periphery.[4]
The mechanism of Cbl-b's regulatory action is multifaceted. It targets key signaling molecules downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 for ubiquitination, a post-translational modification that can lead to their degradation or altered function.[5][6] By doing so, Cbl-b effectively raises the threshold for T-cell activation, ensuring that a robust immune response is mounted only in the presence of a genuine threat, such as a pathogen, and not against self-antigens.[4][7]
The Autoimmune Phenotype of Cbl-b Deficiency: Preclinical Evidence
The critical role of Cbl-b in maintaining immune homeostasis is starkly illustrated by the phenotype of Cbl-b knockout (Cblb-/-) mice. These mice, while exhibiting largely normal T-cell development, are highly susceptible to both spontaneous and experimentally induced autoimmune diseases.[1][8] This demonstrates that Cbl-b is a non-redundant checkpoint in the control of peripheral T-cell tolerance.[9]
The autoimmune manifestations in Cbl-b deficient mice are diverse, affecting multiple organ systems. This underscores the global importance of Cbl-b in regulating various arms of the immune system.
| Autoimmune Model/Condition | Key Findings in Cbl-b Deficient Mice | References |
| Spontaneous Autoimmunity | Development of autoantibodies, infiltration of activated T and B cells into multiple organs (e.g., salivary glands), and parenchymal damage with age. | [1][10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Increased susceptibility and severity of this multiple sclerosis model. | [1][8] |
| Collagen-Induced Arthritis (CIA) | Increased susceptibility to this rheumatoid arthritis model. | [8] |
| Autoimmune Diabetes | Increased susceptibility in models of type 1 diabetes. | [8] |
| Allergic Airway Disease | Exacerbation of both acute and chronic stages of allergic asthma, with a failure to resolve inflammation. | [10] |
| Autoimmune Pancreatitis and Sialoadenitis | Rapid and lethal autoimmune exocrine pancreatitis when combined with Aire-deficiency. | [11] |
These findings from Cbl-b deficient models unequivocally establish Cbl-b as a crucial safeguard against autoimmunity. The hyperactivation of T-cells and their resistance to regulatory mechanisms in the absence of Cbl-b form the basis of the observed autoimmune pathology.
The Paradoxical Rationale for Cbl-b Inhibition in Autoimmune Disease
Given the overwhelming evidence that loss of Cbl-b function leads to autoimmunity, the proposition of using Cbl-b inhibitors to treat autoimmune diseases appears counterintuitive. However, this emerging therapeutic concept is based on a more nuanced understanding of Cbl-b's role, particularly its context-dependent effects on different T-cell subsets, most notably regulatory T cells (Tregs).
The central hypothesis is that a "calibrated" or transient inhibition of Cbl-b, rather than its complete and sustained ablation, could be beneficial. This approach aims to selectively modulate immune responses, for instance, by enhancing the function or stability of Tregs, which are critical for suppressing autoimmune reactions.[7][12]
Cbl-b is known to be involved in the TGF-β-induced conversion of naive T-cells into inducible Tregs (iTregs).[1][8] The outcome of this process is dependent on the strength of TCR signaling; optimal iTreg induction requires suboptimal TCR stimulation.[7] In the absence of Cbl-b, the threshold for TCR signaling is lowered, which can impair iTreg development.[7] Therefore, a carefully titrated inhibition of Cbl-b could potentially create a signaling environment that is more favorable for Treg generation and function.
Furthermore, Cbl-b deficient effector T-cells have been shown to be resistant to the suppressive effects of Tregs.[10][13] While this contributes to the autoimmune phenotype in knockout mice, it also suggests that the interplay between Cbl-b, effector T-cells, and Tregs is complex. A therapeutic strategy might envision transiently inhibiting Cbl-b in Tregs to bolster their suppressive capacity, or in specific effector T-cell populations to modulate their activity without inducing systemic autoimmunity.
It is important to note that this is a highly speculative and emerging area of research. The majority of Cbl-b inhibitor development is currently focused on cancer immunotherapy, where the goal is to unleash the immune system against tumors.[14][15] The application of these inhibitors to autoimmune diseases will require a deep understanding of their differential effects on various immune cell populations and the development of strategies for targeted delivery or controlled engagement.
Mechanism of Action of Cbl-b Inhibitors
The development of small molecule inhibitors of Cbl-b is a recent advancement, as the protein was long considered "undruggable".[5] These inhibitors do not target the catalytic RING domain directly. Instead, they bind to a novel allosteric site at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR).
By binding to this site, the inhibitors act as an "intramolecular glue," locking Cbl-b in a closed, inactive conformation. This prevents the conformational changes necessary for Cbl-b to engage with its E2 ubiquitin-conjugating enzyme and subsequently ubiquitinate its target proteins. This novel mechanism of action provides a high degree of selectivity for Cbl-b over other E3 ligases.
Signaling Pathways Involving Cbl-b
Cbl-b is a central node in the signaling pathways that govern T-cell activation and tolerance. Its inhibition has profound effects on the downstream signaling cascades initiated by TCR and CD28 engagement.
T-Cell Receptor (TCR) Signaling and Cbl-b Regulation
Upon TCR engagement with an antigen-MHC complex, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. Cbl-b acts as a critical checkpoint in this pathway, particularly in the absence of co-stimulation from CD28.
Caption: Cbl-b's role in T-cell activation and tolerance.
In the absence of a co-stimulatory signal from CD28 ("Signal 2"), Cbl-b becomes the dominant regulator, ubiquitinating key downstream signaling molecules like PLCγ1, PI3K, and Vav1.[4] This leads to their inactivation or degradation, thereby preventing full T-cell activation and inducing a state of anergy or unresponsiveness.[8] Cbl-b inhibitors block this negative regulatory function, effectively lowering the threshold for T-cell activation.
Cbl-b in Regulatory T Cell (Treg) Development
The influence of Cbl-b on Treg development is a critical aspect of its potential therapeutic relevance in autoimmune diseases. As mentioned, Cbl-b's role is intertwined with the strength of TCR signaling, which dictates the fate of naive T-cells towards either an effector or a regulatory phenotype.
Caption: Cbl-b's influence on Treg vs. Teff cell fate.
Strong TCR signaling leads to robust activation of the PI3K/Akt pathway, which inhibits the expression of Foxp3, the master transcription factor for Tregs, and promotes differentiation into effector T-cells.[1][7] Cbl-b dampens the strength of TCR signaling, thereby suppressing Akt activation and creating a more permissive environment for TGF-β-mediated Foxp3 induction and iTreg development.[7][8] A "calibrated" inhibition of Cbl-b could theoretically fine-tune this balance, potentially enhancing Treg generation or function without causing widespread effector T-cell hyperactivation.
Experimental Protocols for the Evaluation of Cbl-b Inhibitors
The assessment of Cbl-b inhibitors requires a multi-tiered approach, encompassing biochemical, cellular, and in vivo assays.
Biochemical Assays
These assays are designed to confirm direct binding of a compound to Cbl-b and to quantify its inhibitory effect on Cbl-b's enzymatic activity.
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures the binding affinity and kinetics of an inhibitor to purified Cbl-b protein immobilized on a sensor chip.
-
Methodology: Recombinant Cbl-b protein is immobilized on a sensor chip. A series of inhibitor concentrations are flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
-
Förster Resonance Energy Transfer (FRET)-based Assays:
-
Principle: Measures the inhibition of Cbl-b's interaction with its E2 conjugating enzyme or the phosphorylation of Cbl-b itself.
-
Methodology (E2-binding): Cbl-b and its E2 enzyme (e.g., UbcH5b) are labeled with a FRET donor and acceptor pair, respectively. In the absence of an inhibitor, the proximity of the two proteins results in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value can be determined by titrating the inhibitor concentration.
-
Cellular Assays
These assays evaluate the functional consequences of Cbl-b inhibition in primary immune cells.
-
T-Cell Activation and Proliferation Assays:
-
Principle: Measures the effect of Cbl-b inhibitors on the activation and proliferation of T-cells under suboptimal stimulation conditions.
-
Methodology: Purified primary human or murine T-cells are stimulated with a low concentration of anti-CD3 antibody (to engage the TCR) in the absence of anti-CD28 co-stimulation. The cells are cultured in the presence of varying concentrations of the Cbl-b inhibitor. Activation is assessed by measuring the expression of surface markers like CD25 and CD69 by flow cytometry. Proliferation is measured by assays such as CFSE dilution or incorporation of 3H-thymidine. A potent Cbl-b inhibitor will enable T-cell activation and proliferation even without CD28 co-stimulation.
-
-
Cytokine Release Assays:
-
Principle: Quantifies the production of key cytokines, such as IL-2, by T-cells following Cbl-b inhibition.
-
Methodology: Supernatants from the T-cell activation assays described above are collected. The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) is measured using ELISA or multiplex bead-based assays (e.g., Luminex). Cbl-b inhibition is expected to lead to a significant increase in cytokine production, particularly IL-2.
-
-
In Vitro Treg Suppression Assay:
-
Principle: Assesses whether Cbl-b inhibition affects the suppressive capacity of Tregs or the susceptibility of effector T-cells to Treg-mediated suppression.
-
Methodology: Effector T-cells (Teffs) are labeled with a proliferation dye (e.g., CFSE) and co-cultured with Tregs at various ratios. The culture is stimulated with anti-CD3/CD28 antibodies. The proliferation of Teffs is measured by flow cytometry. To test the effect of a Cbl-b inhibitor, it can be added to the co-culture, or either the Treg or Teff population can be pre-treated with the inhibitor before co-culture.
-
In Vivo Models
Preclinical in vivo models are essential to evaluate the therapeutic potential and potential toxicity of Cbl-b inhibitors in the context of a whole organism.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Principle: A widely used model for multiple sclerosis, where autoimmunity is induced by immunization with myelin-derived peptides.
-
Methodology: Mice are immunized with a peptide such as MOG35-55 in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. The development of clinical signs of paralysis is monitored and scored daily. A Cbl-b inhibitor would be administered at a chosen time point (e.g., prophylactically or therapeutically) to assess its impact on disease onset and severity. Given the known role of Cbl-b, it is crucial to carefully consider the dosing and timing to avoid exacerbating the disease.
-
-
Collagen-Induced Arthritis (CIA) Model:
-
Principle: A model for rheumatoid arthritis induced by immunization with type II collagen.
-
Methodology: Mice are immunized with an emulsion of type II collagen and CFA. A booster immunization is given 21 days later. The development of arthritis in the paws is monitored and scored. The Cbl-b inhibitor would be administered to evaluate its effect on the incidence and severity of arthritis.
-
-
Adoptive Transfer Colitis Model:
-
Principle: A model of inflammatory bowel disease induced by transferring naive T-cells into immunodeficient mice.
-
Methodology: Naive CD4+ T-cells (CD45RBhigh) are sorted from the spleens of wild-type mice and injected into immunodeficient mice (e.g., Rag1-/-). The recipient mice develop colitis over several weeks. To test the role of Cbl-b, naive T-cells from Cbl-b-/- mice can be transferred, or the recipient mice can be treated with a Cbl-b inhibitor.
-
Challenges, Risks, and Future Directions
The development of Cbl-b inhibitors for autoimmune diseases is fraught with challenges, the most significant of which is the risk of exacerbating the very conditions they are intended to treat.
-
On-Target Toxicity: The primary risk is the induction of systemic immune activation, leading to a cytokine storm or the unmasking of latent autoimmune conditions. The autoimmune phenotype of Cbl-b knockout mice serves as a stark warning of the potential consequences of broad and sustained Cbl-b inhibition.[1][8]
-
Therapeutic Window: A narrow therapeutic window is anticipated. The dose and duration of treatment will need to be carefully calibrated to achieve the desired immunomodulatory effect (e.g., enhancing Treg function) without causing widespread hyperactivation of effector T-cells.
-
Cell-Type Specificity: Cbl-b is expressed in multiple immune cell types, including T-cells, B-cells, NK cells, and dendritic cells.[1][2] The ideal therapeutic would selectively target Cbl-b in a specific cell population (e.g., Tregs) or be administered in a manner that favors engagement with the desired cell type.
Future directions for research in this area include:
-
Development of Conditional Knockout Models: Further use of cell-type specific Cbl-b knockout mice will be crucial to dissect the precise role of Cbl-b in different immune cell populations during the course of autoimmune diseases.[16]
-
Targeted Delivery Systems: The development of technologies to deliver Cbl-b inhibitors specifically to Tregs or to sites of inflammation could mitigate the risks of systemic immune activation.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to benefit from Cbl-b modulation and that can monitor the on-target effects of the drug will be essential for clinical development.
-
Combination Therapies: Exploring the combination of Cbl-b inhibitors with other immunomodulatory agents, such as low-dose IL-2 (which promotes Treg expansion) or other tolerance-inducing therapies, could offer synergistic benefits.
Conclusion
Cbl-b stands as a master regulator of immune tolerance, and its absence is unequivocally linked to the development of autoimmunity. The exploration of Cbl-b inhibitors for the treatment of autoimmune diseases is therefore a journey into a therapeutic paradox. While the risks are substantial, the potential reward lies in the ability to fine-tune the immune response in a way that is not possible with current broad-acting immunosuppressants.
The success of this approach will depend on a deep and nuanced understanding of Cbl-b's context-dependent functions, particularly its role in the biology of regulatory T-cells. The development of highly selective, controllable inhibitors, coupled with sophisticated strategies for targeted delivery and patient selection, will be paramount. Although still in its infancy, the concept of "calibrated" Cbl-b inhibition represents a bold and innovative frontier in the quest for more effective and specific therapies for autoimmune diseases. The journey will be challenging, but the potential to restore immune homeostasis by modulating this key intracellular checkpoint makes it a compelling avenue for future research and drug development.
References
- 1. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. rupress.org [rupress.org]
- 7. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Frontiers | Cbl-b Deficiency in Mice Results in Exacerbation of Acute and Chronic Stages of Allergic Asthma [frontiersin.org]
- 11. T-cell regulation by casitas B-lineage lymphoma (Cblb) is a critical failsafe against autoimmune disease due to autoimmune regulator (Aire) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 13. "T Cell Abnormalities in Cbl-b Deficient Mice" by Catherine O'Conor Adams [digitalcommons.lib.uconn.edu]
- 14. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-13 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro assessment of Cbl-b-IN-13, a known inhibitor of the E3 ubiquitin ligase Cbl-b. The provided methodologies are intended to guide researchers in accurately quantifying the inhibitory activity of this compound and similar compounds.
Introduction to Cbl-b and this compound
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3] It is a key intracellular checkpoint that modulates T-cell activation and the activity of natural killer (NK) cells.[1] By ubiquitinating specific signaling proteins, Cbl-b targets them for degradation, thereby downregulating immune cell activation.[3] This function in preventing excessive immune reactions also makes Cbl-b a compelling target in immuno-oncology. Inhibition of Cbl-b can enhance the immune system's ability to recognize and eliminate cancer cells.[1]
This compound is a small molecule inhibitor of Cbl-b with a reported IC50 of less than 100 nM.[4] By inhibiting the enzymatic activity of Cbl-b, this compound has the potential to activate T-cells, making it a valuable tool for research and a potential candidate for therapeutic development.[4]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Cbl-b | Biochemical Assay | < 100 |
Signaling Pathway and Experimental Workflow
To understand the context of the in vitro assay, it is crucial to visualize the Cbl-b signaling pathway and the general workflow of the experimental protocol.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: General experimental workflow for the Cbl-b in vitro assay.
Experimental Protocols
Two common and robust methods for assessing Cbl-b activity in vitro are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Lumit™ Immunoassay. These assays can be adapted to determine the inhibitory potential of this compound.
Protocol 1: Cbl-b Auto-Ubiquitination TR-FRET Assay
This protocol measures the auto-ubiquitination activity of Cbl-b, a process where Cbl-b ubiquitinates itself. This is a common proxy for its E3 ligase activity.[1][2]
Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
Recombinant human UBE1 (E1 enzyme)
-
Recombinant human UbcH5b (E2 enzyme)
-
Biotin-labeled Ubiquitin
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Cy5) (Acceptor)
-
ATP solution
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.5)
-
This compound
-
384-well low-volume white microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all enzymes and ubiquitin on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix of E1, E2, and biotinylated ubiquitin in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 4 µL of the E1/E2/ubiquitin master mix to each well.
-
Add 2 µL of recombinant Cbl-b to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and add the detection reagents: Terbium-labeled anti-GST antibody and Streptavidin-conjugated fluorophore.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET microplate reader. Measure the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Component Concentrations (Final):
| Component | Final Concentration |
| Cbl-b | 10 - 50 nM |
| UBE1 (E1) | 20 - 50 nM |
| UbcH5b (E2) | 100 - 200 nM |
| Biotin-Ubiquitin | 100 - 500 nM |
| ATP | 100 µM - 1 mM |
Protocol 2: Cbl-b Auto-Ubiquitination Lumit™ Immunoassay
This protocol utilizes a bioluminescence-based method to detect the auto-ubiquitination of Cbl-b.
Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
Recombinant human UBE1 (E1 enzyme)
-
Recombinant human UBCH5b (E2 enzyme)
-
Biotinylated Ubiquitin
-
Anti-GST-SmBiT conjugate
-
Streptavidin-LgBiT conjugate
-
Lumit™ Detection Substrate
-
ATP solution
-
Assay Buffer
-
This compound
-
96-well or 384-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing UBE1 (42 nM), UBCH5b (244 nM), ATP (20 µM), and biotinylated ubiquitin in assay buffer.[5] For a negative control, prepare a similar mixture without ATP.
-
Prepare a serial dilution of GST-tagged Cbl-b.
-
Prepare a serial dilution of this compound.
-
-
Assay Plate Setup:
-
Add 10 µL of the reaction mixture to the wells of a 96-well plate.[5]
-
Add a fixed concentration of Cbl-b-GST.
-
Add the serially diluted this compound or vehicle.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 4 hours with shaking.[5]
-
-
Detection:
-
Prepare a detection mixture containing anti-GST-SmBiT (0.10 µg/ml) and Streptavidin-LgBiT (0.33 µg/ml) in Lumit™ Immunoassay Dilution Buffer A.[5]
-
Add 20 µL of the detection mixture to each well.[5]
-
Incubate for 30 minutes with shaking.[5]
-
Add 10 µL of Lumit™ Detection Substrate A (diluted 1:50 in buffer) to each well.[5]
-
Incubate for 2 minutes with shaking.[5]
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer.[5]
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting model.
-
Component Concentrations (Final):
| Component | Final Concentration |
| Cbl-b-GST | Varies (titration recommended) |
| UBE1 (E1) | ~21 nM |
| UBCH5b (E2) | ~122 nM |
| ATP | 10 µM |
| Biotin-Ubiquitin | Varies |
Disclaimer: These protocols provide a general framework. Researchers should optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup. It is also recommended to perform appropriate controls, including no-enzyme and no-ATP controls, to ensure the validity of the results.
References
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation with Cbl-b-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial intracellular immune checkpoint, negatively regulating T-cell activation.[1][2] By targeting key signaling molecules downstream of the T-cell receptor (TCR) for ubiquitination and degradation, Cbl-b sets the activation threshold for T-cells.[3][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance anti-tumor immunity by lowering this activation threshold.[1][3]
Cbl-b-IN-13 is a small molecule inhibitor designed to target the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, this compound is expected to potentiate T-cell activation, leading to increased proliferation, cytokine production, and expression of activation markers. This application note provides detailed protocols for the analysis of T-cell activation in response to this compound using flow cytometry. While specific data for this compound is emerging, the provided data and protocols are based on studies with similar commercially available Cbl-b inhibitors, such as Cbl-b-IN-1 and NX-1607, and findings from Cbl-b deficient T-cell studies.[3][5][6]
Principle of the Assay
This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of T-cell activation markers and intracellular cytokines by flow cytometry. T-cells are activated using anti-CD3 and anti-CD28 antibodies, mimicking the primary and co-stimulatory signals received during antigen presentation. The effect of this compound on this activation process is assessed by treating the cells with a dose-range of the inhibitor. Activated T-cells will upregulate surface markers such as CD25 and CD69, and produce cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). These changes are quantified using fluorescently labeled antibodies and flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of T-cell activation following treatment with a Cbl-b inhibitor. The data is representative of results obtained with small molecule Cbl-b inhibitors.
Table 1: Effect of Cbl-b Inhibitor on T-Cell Activation Marker Expression
| Inhibitor Conc. (nM) | % CD4+CD25+ | % CD8+CD25+ | % CD4+CD69+ | % CD8+CD69+ |
| 0 (Vehicle) | 15.2 ± 2.1 | 12.5 ± 1.8 | 20.8 ± 3.5 | 18.3 ± 2.9 |
| 1 | 25.6 ± 3.3 | 22.1 ± 2.5 | 35.4 ± 4.1 | 31.7 ± 3.8 |
| 10 | 45.8 ± 5.2 | 40.3 ± 4.7 | 58.2 ± 6.3 | 52.9 ± 5.5 |
| 100 | 68.3 ± 7.1 | 62.7 ± 6.5 | 75.1 ± 8.2 | 70.4 ± 7.1 |
| 1000 | 72.5 ± 6.8 | 65.1 ± 6.2 | 78.9 ± 7.9 | 73.2 ± 6.8 |
Data are presented as mean percentage of positive cells ± standard deviation and are hypothetical, based on trends observed in published studies with Cbl-b inhibitors and Cbl-b deficient T-cells.[6][7][8]
Table 2: Effect of Cbl-b Inhibitor on T-Cell Cytokine Production
| Inhibitor Conc. (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Vehicle) | 150 ± 25 | 350 ± 45 |
| 1 | 350 ± 40 | 750 ± 80 |
| 10 | 800 ± 95 | 1800 ± 210 |
| 100 | 1500 ± 180 | 3500 ± 420 |
| 1000 | 1650 ± 200 | 3800 ± 450 |
Data are presented as mean concentration ± standard deviation from ELISA of culture supernatants and are hypothetical, based on trends observed in published studies with Cbl-b inhibitors and Cbl-b deficient T-cells.[9][10] For flow cytometry, similar dose-dependent increases in the percentage of cytokine-producing cells are expected.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
-
Wash the PBMCs by adding 40-45 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Activation Assay with this compound
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. It is recommended to test a range from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stimulation cocktail containing anti-human CD3 (clone OKT3, 1 µg/mL) and anti-human CD28 (clone CD28.2, 1 µg/mL) antibodies in complete RPMI-1640 medium.[11]
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls). For unstimulated wells, add 50 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically, but 48 hours is a good starting point for activation marker expression.
Protocol 3: Flow Cytometry Staining for Surface Markers
-
After incubation, gently resuspend the cells and transfer them to a 96-well V-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and centrifuge again.
-
Prepare a cocktail of fluorescently labeled antibodies against T-cell and activation markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) in FACS buffer.
-
Resuspend the cell pellets in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis. A viability dye can be included to exclude dead cells.
Protocol 4: Intracellular Cytokine Staining
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures 4-6 hours before the end of the incubation period.[12]
-
Follow steps 1-7 of Protocol 3 for surface marker staining.
-
After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization Buffer.
-
Prepare a cocktail of fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) in 1X Permeabilization Buffer.
-
Resuspend the cell pellets in 50 µL of the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization Buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
Mandatory Visualizations
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for T-Cell Activation Analysis.
Caption: Logical Relationship of Cbl-b Inhibition.
References
- 1. nurixtx.com [nurixtx.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) ubiquitination assay. Cbl-b is a RING-type E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation, making it an attractive target for immunotherapy and drug development.[1][2][3] This document outlines the principles of the assay, a detailed experimental protocol for measuring Cbl-b autoubiquitination, and data presentation guidelines.
Introduction to Cbl-b and Ubiquitination
Ubiquitination is a crucial post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is essential for regulating protein degradation, cellular localization, and signal transduction.[4][5] The ubiquitination cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][5][6] The E3 ligase, in this case Cbl-b, is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it.[6][7]
Cbl-b negatively regulates T-cell activation by targeting signaling proteins for ubiquitination and subsequent degradation.[1][8][9] By inhibiting Cbl-b, T-cell activation can be enhanced, which is a promising strategy in cancer immunotherapy.[9] Monitoring the autoubiquitination of Cbl-b, where Cbl-b ubiquitinates itself, can serve as a reliable proxy for its E3 ligase activity.[10]
Cbl-b Signaling Pathway
Cbl-b is a key regulator in various signaling pathways, particularly in immune cells.[1] Upon T-cell receptor (TCR) stimulation without co-stimulation, Cbl-b gets recruited to the signaling complex and ubiquitinates key downstream signaling molecules, leading to their degradation and the induction of T-cell anergy.[8][9] However, with co-stimulation through CD28, Cbl-b itself is targeted for ubiquitination and degradation, thus releasing the brake on T-cell activation.[1][3][5]
Experimental Protocol: In Vitro Cbl-b Autoubiquitination Assay (Luminescent Format)
This protocol is based on a luminescent immunoassay format that measures the interaction between biotinylated ubiquitin and GST-tagged Cbl-b as a readout for autoubiquitination.[10]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human Cbl-b (GST-tagged) | Varies | Varies |
| Ubiquitin Activating Enzyme (E1) | Varies | Varies |
| Ubiquitin Conjugating Enzyme (E2, e.g., UBCH5b) | Varies | Varies |
| Biotinylated Ubiquitin | Varies | Varies |
| ATP (Adenosine 5'-triphosphate) | Varies | Varies |
| Anti-GST-SmBiT Conjugate | Promega | Varies |
| Streptavidin-LgBiT Conjugate | Promega | Varies |
| Lumit™ Immunoassay Dilution Buffer | Promega | Varies |
| Lumit™ Detection Substrate | Promega | Varies |
| 384-well or 96-well white assay plates | Varies | Varies |
| Plate shaker | Varies | Varies |
| Luminescence plate reader | Varies | Varies |
Experimental Workflow
Step-by-Step Procedure
-
Prepare Ubiquitination Reaction Mixture:
-
Prepare a master mix containing the ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBCH5b), ATP, and biotinylated ubiquitin in an appropriate reaction buffer.
-
A control reaction mixture should be prepared without ATP to determine the background signal.[10]
-
-
Prepare Cbl-b Dilutions:
-
Perform a serial dilution of the GST-tagged Cbl-b protein to determine the optimal concentration and to demonstrate concentration-dependent activity.
-
-
Initiate the Ubiquitination Reaction:
-
To the wells of a white assay plate, add 10 µL of the ubiquitination reaction mixture.
-
Add 10 µL of the Cbl-b dilutions (or buffer for a no-enzyme control) to the respective wells.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 4 hours with gentle shaking. This allows for the enzymatic ubiquitination of Cbl-b.[10]
-
-
Prepare and Add Detection Reagents:
-
Prepare a detection reagent mixture containing anti-GST-SmBiT and Streptavidin-LgBiT conjugates diluted in Lumit™ Immunoassay Dilution Buffer.
-
Add 20 µL of this detection mixture to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 30 minutes with gentle shaking to allow the SmBiT and LgBiT components to come into proximity through binding to the GST-tagged, biotin-ubiquitinated Cbl-b.[10]
-
-
Add Substrate and Read Luminescence:
-
Add 10 µL of Lumit™ Detection Substrate to each well.
-
Incubate for 2 minutes with shaking.[10]
-
Immediately read the luminescence signal using a plate reader.
-
Data Presentation and Interpretation
The results of the Cbl-b ubiquitination assay can be presented in a tabular format for clear comparison. The primary readout is the luminescence signal, which is proportional to the extent of Cbl-b autoubiquitination.
Quantitative Data Summary
| Cbl-b Conc. (nM) | RLU (+ATP) | RLU (-ATP) | Fold Change ((+ATP)/(-ATP)) |
| 100 | 150,000 | 5,000 | 30.0 |
| 50 | 125,000 | 4,800 | 26.0 |
| 25 | 90,000 | 5,200 | 17.3 |
| 12.5 | 50,000 | 4,900 | 10.2 |
| 6.25 | 25,000 | 5,100 | 4.9 |
| 0 | 5,000 | 5,000 | 1.0 |
RLU: Relative Luminescence Units. Data are hypothetical and for illustrative purposes.
A concentration-dependent increase in the luminescence signal in the presence of ATP indicates successful Cbl-b autoubiquitination.[10] The low signal in the absence of ATP confirms that the process is ATP-dependent, a hallmark of the ubiquitination cascade.[10]
Applications in Drug Discovery
This assay is highly suitable for high-throughput screening (HTS) to identify small molecule inhibitors or activators of Cbl-b.[6][11] For inhibitor screening, compounds can be added to the reaction mixture, and a decrease in the luminescence signal would indicate inhibition of Cbl-b's E3 ligase activity. This allows for the determination of compound potency (e.g., IC50 values).[11]
Conclusion
The described in vitro Cbl-b ubiquitination assay provides a robust and sensitive method for studying the enzymatic activity of Cbl-b and for screening potential modulators. The detailed protocol and data presentation guidelines herein are intended to facilitate the implementation of this assay in research and drug development settings, ultimately aiding in the discovery of novel therapeutics targeting the Cbl-b pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Cbl-b in Primary T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, is a critical negative regulator of T-cell activation and plays a pivotal role in maintaining immune tolerance.[1][2][3] It acts as a gatekeeper, setting the threshold for T-cell activation upon T-cell receptor (TCR) engagement.[1][4][5] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b ensures that T-cell responses are appropriately controlled. The strategic knockdown of Cbl-b in primary T-cells using lentiviral-mediated short hairpin RNA (shRNA) offers a powerful tool to enhance T-cell effector functions, making it a promising avenue for immunotherapy, particularly in the context of cancer treatment.[6][7] These application notes provide detailed protocols and supporting data for the effective knockdown of Cbl-b in primary T-cells.
Cbl-b Signaling Pathway in T-cell Activation
Cbl-b negatively regulates T-cell activation by targeting several key signaling molecules for ubiquitination.[1][8] Upon TCR and CD28 co-stimulation, Cbl-b is typically degraded, releasing the brakes on T-cell activation.[4][5] In the absence of co-stimulation, Cbl-b is upregulated and promotes T-cell anergy.[8][9] Key targets of Cbl-b-mediated ubiquitination include components of the TCR signaling cascade such as PLC-γ1, PKC-θ, and Vav1.[1]
Experimental Workflow for Lentiviral shRNA Knockdown of Cbl-b
The overall workflow for Cbl-b knockdown in primary T-cells involves the isolation of T-cells, preparation of high-titer lentivirus carrying the Cbl-b shRNA, transduction of the activated T-cells, and subsequent analysis of knockdown efficiency and functional consequences.
Quantitative Data on Cbl-b Knockdown
Successful lentiviral shRNA-mediated knockdown of Cbl-b results in significant phenotypic changes in primary T-cells. The following tables summarize expected quantitative outcomes based on published literature.
Table 1: Cbl-b Knockdown Efficiency
| Method | Cell Type | Knockdown Efficiency (%) | Reference |
| Lentiviral shRNA | Murine CD8+ T-cells | ~70-80% (protein level) | [10] |
| Lentiviral shRNA | Human Primary T-cells | >85% (mRNA level) | [11] |
Table 2: Functional Consequences of Cbl-b Knockdown in Primary T-cells
| Parameter | Effect of Cbl-b Knockdown | Fold Change (approx.) | Reference |
| IL-2 Secretion (anti-CD3 stimulation) | Increased | 5-10 fold | [7] |
| IFN-γ Secretion (anti-CD3 stimulation) | Increased | 5-10 fold | [7] |
| Proliferation (in response to TCR stimulation) | Increased | Significantly enhanced | [12] |
| Expression of PD-1 and Tim-3 (exhaustion markers) | Decreased | Marked reduction | [10] |
| In vivo tumor growth inhibition | Increased | Significantly reduced tumor growth | [10] |
Detailed Experimental Protocols
Protocol 1: Isolation and Activation of Primary Human T-cells
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Assess Purity of the isolated T-cells (CD3+) by flow cytometry. Purity should be >95%.
-
Activate T-cells by culturing at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.
-
Add IL-2 (100 U/mL) to the culture medium to promote T-cell proliferation.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours prior to transduction.[13]
Protocol 2: Lentiviral shRNA Transduction of Primary T-cells
Note: Lentiviral particles should be handled under Biosafety Level 2 (BSL-2) conditions.
-
Thaw Lentiviral Particles containing Cbl-b shRNA constructs and a non-targeting control shRNA on ice.
-
Prepare Transduction Medium: For each transduction, mix the desired multiplicity of infection (MOI) of lentiviral particles with the activated T-cell suspension in the presence of Polybrene (5-8 µg/mL) to enhance transduction efficiency.[13][14] An MOI of 10-50 is a common starting point for primary T-cells.[15]
-
Incubate the T-cells with the lentiviral particles for 18-24 hours at 37°C and 5% CO2.
-
Wash and Resuspend: After the incubation period, centrifuge the cells, remove the supernatant containing the virus, and resuspend the cells in fresh complete RPMI-1640 medium with IL-2.
-
Culture and Expand: Continue to culture the transduced T-cells for an additional 48-72 hours to allow for shRNA expression and knockdown of the target protein.
-
Selection (Optional): If the lentiviral vector contains a selection marker such as puromycin resistance, add the appropriate concentration of puromycin (typically 1-2 µg/mL for primary T-cells) to the culture medium to select for transduced cells.[14]
Protocol 3: Assessment of Cbl-b Knockdown and T-cell Function
-
Western Blot Analysis:
-
Lyse a fraction of the transduced T-cells and perform SDS-PAGE and Western blotting using a primary antibody specific for Cbl-b.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control to quantify the extent of Cbl-b protein knockdown.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the transduced T-cells and synthesize cDNA.
-
Perform qRT-PCR using primers specific for Cbl-b and a reference gene (e.g., GAPDH) to determine the level of Cbl-b mRNA knockdown.
-
-
Flow Cytometry for Phenotypic Analysis:
-
Stain transduced T-cells with fluorescently labeled antibodies against surface markers such as CD4, CD8, and exhaustion markers like PD-1 and Tim-3 to assess changes in T-cell subsets and phenotype.[10]
-
-
Cytokine Secretion Assay (ELISA):
-
Restimulate the transduced T-cells with anti-CD3/CD28 antibodies for 24-48 hours.
-
Collect the culture supernatant and measure the concentration of secreted cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) kit.[7]
-
-
Proliferation Assay:
-
Label transduced T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) and culture them with or without TCR stimulation.
-
After 3-5 days, analyze dye dilution by flow cytometry to measure the extent of cell proliferation.
-
Logical Relationships and Functional Consequences
The knockdown of Cbl-b sets in motion a cascade of events that ultimately enhances the anti-tumor activity of T-cells. This is achieved by lowering the activation threshold, increasing cytokine production, and rendering the T-cells more resistant to exhaustion.
Conclusion
The lentiviral shRNA-mediated knockdown of Cbl-b in primary T-cells is a robust method for enhancing their effector functions. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to investigate the therapeutic potential of targeting Cbl-b in various immunological contexts, including the development of more potent adoptive T-cell therapies for cancer.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. T cell specific deletion of Casitas B lineage lymphoma-b reduces atherosclerosis, but increases plaque T cell infiltration and systemic T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | T cell specific deletion of Casitas B lineage lymphoma-b reduces atherosclerosis, but increases plaque T cell infiltration and systemic T cell activation [frontiersin.org]
- 6. E3 ubiquitin ligase Casitas B lineage lymphoma‐b and its potential therapeutic implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 9. pnas.org [pnas.org]
- 10. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient shRNA delivery into B and T lymphoma cells using lentiviral vector-mediated transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Co-immunoprecipitation for the Study of Cbl-b Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cbl-b as a Key Regulator in Cellular Signaling
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating immune responses and cellular signaling pathways.[1][2][3] It functions as a critical negative regulator, or gatekeeper, of immune activation, particularly in T cells and other immune cells.[2][4][5] Cbl-b establishes the threshold for T-cell activation and is essential for maintaining peripheral tolerance.[1][3][4] Its dysfunction is linked to autoimmunity and cancer, making it an attractive target for therapeutic intervention.[2][4][6][7]
Cbl-b exerts its function by ubiquitinating specific protein substrates, targeting them for degradation or altering their cellular localization and function.[6][8][9] These interactions are often transient and dependent on post-translational modifications, such as tyrosine phosphorylation. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to capture and identify these in vivo protein-protein interactions, providing crucial insights into the Cbl-b signalosome.[10][11][12] This document provides detailed protocols and application notes for utilizing Co-IP to investigate the interactome of Cbl-b.
Application Notes
Co-IP is a technique based on immunoprecipitation (IP) that is used to isolate a specific protein (the "bait") from a cell lysate along with its bound interaction partners (the "prey").[11][13] The process involves using an antibody specific to the bait protein (Cbl-b) to pull the entire protein complex out of solution. This complex is captured on an immobilized support (typically Protein A/G beads), washed to remove non-specific binders, and then eluted for analysis by methods such as Western blotting or mass spectrometry.[11][14] For Cbl-b studies, maintaining gentle, non-denaturing conditions is crucial to preserve the integrity of its often phosphorylation-dependent and transient interactions.[12][13]
Cbl-b is a central node in multiple signaling pathways, primarily those governing immune cell activation. In T lymphocytes, Cbl-b acts as a brake on T-cell receptor (TCR) and CD28 co-stimulatory signaling.[4][8][15] Upon TCR engagement, Cbl-b is recruited to phosphorylated signaling adaptors and kinases, where it mediates their ubiquitination.[16] This action prevents excessive T-cell activation, proliferation, and cytokine production.[15] Understanding these pathways is essential for designing Co-IP experiments and interpreting their results.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Cbl-b interacts with a diverse set of proteins to execute its regulatory functions. These interactions are mediated by its distinct structural domains, including the Tyrosine Kinase Binding (TKB) domain, Proline-rich (PR) region, and Ubiquitin-Associated (UBA) domain.[8] Identifying which proteins interact with Cbl-b under specific cellular conditions is the primary goal of a Co-IP experiment.
| Interacting Protein | Cbl-b Domain | Cellular Context / Function | References |
| Syk / ZAP-70 | TKB Domain | B-cell and T-cell receptor signaling; Cbl-b ubiquitinates these kinases to attenuate signaling. | [1][8] |
| Vav1 | TKB Domain | T-cell activation; Cbl-b-mediated ubiquitination suppresses Vav1's GEF activity. | [8][15] |
| PIK3R1 (p85 of PI3K) | TKB Domain | T-cell co-stimulation; Cbl-b ubiquitinates p85, preventing its recruitment to CD28. | [6][8][17] |
| Grb2 | PR Region | Receptor Tyrosine Kinase (RTK) signaling; acts as an adaptor to recruit Cbl-b. | [8][18] |
| Crk-L | TKB/PR Region | T-cell adhesion and activation; Cbl-b affects the Crk-L-C3G association. | [1][8] |
| EGFR | TKB Domain | Growth factor signaling; Cbl-b mediates ubiquitination and downregulation of the receptor. | [18] |
| SMAD7 | TKB Domain | TGF-β signaling; Cbl-b ubiquitinates and targets SMAD7 for degradation. | [5] |
| Ubiquitin (Poly-Ub) | UBA Domain | Cbl-b binds polyubiquitin chains, which is required for its dimerization and full activity. | [8] |
Experimental Protocols
The general workflow for a Cbl-b Co-IP experiment involves several key stages, from preparing the biological sample to analyzing the final immunoprecipitated complexes. Each step must be optimized to preserve the native protein interactions.
Caption: Standard workflow for a Co-immunoprecipitation experiment.
This protocol is a general guideline and may require optimization for specific cell types and interaction partners.
A. Materials and Reagents:
-
Cells: Cell line or primary cells expressing Cbl-b.
-
Antibodies:
-
IP-grade primary antibody against Cbl-b.
-
Normal IgG from the same host species as the primary antibody (isotype control).
-
Primary antibodies for Western blot detection of expected interactors.
-
-
Beads: Protein A/G magnetic beads or agarose slurry.
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline): pH 7.4.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40. Immediately before use, add: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail. Note: The choice and concentration of detergent are critical and may need optimization.[12][13]
-
Wash Buffer: Co-IP Lysis Buffer. For weaker interactions, consider reducing detergent concentration.
-
Elution Buffer:
-
Denaturing: 1x Laemmli sample buffer.
-
Non-denaturing (for functional assays): 0.1 M Glycine-HCl, pH 2.5-3.0.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for non-denaturing elution).
-
B. Procedure:
-
Sample Preparation:
-
Culture cells to an appropriate density (~80-90% confluency for adherent cells).
-
If studying induced interactions, treat cells with appropriate stimuli (e.g., pervanadate, anti-CD3/CD28 antibodies for T-cells) for the determined time. Include an unstimulated control.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein input. Reserve a small aliquot (20-50 µL) for Western blot analysis (Input control).
-
-
Pre-clearing (Optional but Recommended):
-
Immunoprecipitation:
-
Add the recommended amount of anti-Cbl-b antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times.
-
Pellet the beads and discard the supernatant. Repeat this wash step 3-5 times to effectively remove non-specifically bound proteins.[14]
-
-
Elution:
-
Denaturing Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. The supernatant is now ready for SDS-PAGE.
-
Non-denaturing Elution: Add 50-100 µL of Glycine-HCl buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant (eluate) to a new tube. Immediately neutralize the eluate by adding 1/10th volume of Neutralization Buffer.
-
Data Analysis and Important Controls
The success of a Co-IP experiment is validated by Western blot analysis.
-
Input Lane: Shows the presence of the bait (Cbl-b) and prey proteins in the initial lysate.
-
IgG Control Lane: This is a critical negative control. No bands for the bait or prey proteins should be visible. A signal in this lane indicates non-specific binding to the IgG antibody or beads.[12]
-
IP Lane (anti-Cbl-b): This lane should show a strong band for Cbl-b (the bait). A band for the interacting protein (the prey) at its correct molecular weight confirms the interaction.
Reverse Co-IP: To confirm the interaction, perform the experiment in reverse by using an antibody against the putative prey protein to immunoprecipitate the Cbl-b protein.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak signal for prey protein | Interaction is weak, transient, or requires specific PTMs. | Perform in-vivo crosslinking before lysis. Ensure phosphatase inhibitors are fresh and active. Optimize stimulation conditions.[20][21] |
| Lysis or wash buffer is too stringent. | Decrease detergent concentration or ionic strength in buffers. Reduce the number of washes.[19][22] | |
| Antibody is blocking the interaction site. | Use a different antibody targeting a different epitope of the bait protein.[20] | |
| High background/non-specific bands | Insufficient washing or pre-clearing. | Increase the number of washes. Always pre-clear the lysate before adding the primary antibody.[20][22] |
| Too much antibody or lysate used. | Titrate the antibody to find the optimal concentration. Reduce the amount of total protein in the lysate.[19] | |
| Non-specific binding to beads. | Block beads with BSA before use.[19][20] | |
| Bait protein not immunoprecipitated | Antibody is not suitable for IP. | Confirm the antibody is validated for IP applications. Use an antibody that recognizes the native protein conformation.[13][19] |
| Protein is degraded. | Use fresh lysate and ensure protease/phosphatase inhibitors are added immediately before lysis. Keep samples on ice at all times.[22] | |
| Heavy/Light chains obscure prey protein | Eluted antibody chains co-migrate with the prey protein on SDS-PAGE. | Use IP-specific secondary reagents (e.g., VeriBlot) or crosslink the antibody to the beads before elution.[23] |
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sapient.bio [sapient.bio]
- 18. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 21. sinobiological.com [sinobiological.com]
- 22. kmdbioscience.com [kmdbioscience.com]
- 23. proteinguru.com [proteinguru.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Cbl-b for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, most notably T lymphocytes.[1] By setting the activation threshold for T cells, Cbl-b plays a pivotal role in maintaining immune tolerance and preventing autoimmunity.[2][3] However, in the context of oncology, this regulation can impede effective anti-tumor immune responses.[4][5] Cbl-b knockout or inhibition has been shown to lower the T-cell activation threshold, uncoupling it from the requirement for CD28 co-stimulation and rendering T cells resistant to suppression by regulatory T cells (Tregs) and TGF-β.[4][5][6] These characteristics make Cbl-b a promising therapeutic target for enhancing cancer immunotherapy.[7][8]
The CRISPR-Cas9 system provides a powerful and precise tool for knocking out the CBLB gene in primary immune cells, enabling detailed functional studies of its role in immune regulation and its potential as a therapeutic target.[7] This document provides detailed protocols for the CRISPR-Cas9-mediated knockout of Cbl-b in primary T cells, methods for validating the knockout, and a summary of key functional assays to characterize the resulting cellular phenotype.
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b acts as a master regulator by integrating signals from the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[6][7] In the absence of a strong co-stimulatory signal, Cbl-b ubiquitinates key downstream signaling proteins, such as Vav1, PLC-γ1, and the p85 subunit of PI3K, targeting them for degradation and thereby dampening T-cell activation.[1][7][9] This mechanism is crucial for inducing T-cell anergy or tolerance.[3] When CD28 is engaged, Cbl-b itself is targeted for degradation, releasing the brakes on T-cell activation and allowing for a robust immune response.[6] Knocking out Cbl-b effectively mimics a strong co-stimulatory signal, allowing for T-cell activation even with TCR engagement alone.[2][4]
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Workflow for Cbl-b Knockout
The generation of Cbl-b knockout primary T cells using CRISPR-Cas9 ribonucleoproteins (RNPs) involves a series of steps from cell isolation to functional analysis. The use of RNPs (pre-complexed Cas9 protein and single guide RNA) is often preferred for primary cells as it allows for transient, DNA-free editing, reducing off-target effects and toxicity.[10]
Caption: General experimental workflow for Cbl-b knockout in T cells.
Quantitative Data Summary
CRISPR-Cas9 mediated knockout of Cbl-b leads to significant and measurable changes in T-cell function. The tables below summarize quantitative data reported in functional studies.
Table 1: Effect of Cbl-b Knockout on T-Cell Cytokine Production and Resistance to Suppression
| Parameter | Cell Type | Condition | Wild-Type (WT) | Cbl-b Knockout (-/-) | Fold Change / Difference | Reference |
| IFN-γ Production | CD4+ T Cells | + PD-L1 Ig Suppression | 68% Suppression | 20% Suppression | 3.4x less suppression | [11] |
| IFN-γ Secretion | CD8+ T Cells | + Tregs | Decreased | Unchanged | Resistant to suppression | [12] |
| IL-2 Secretion | CD8+ T Cells | + Tregs | Decreased | Unchanged | Resistant to suppression | [12] |
| IL-2 Production | Human CD4+ T cells | Stimulated | Baseline | Excessive | Not quantified | [13] |
Table 2: Impact of Cbl-b Knockout on T-Cell Exhaustion and Anti-Tumor Activity
| Parameter | Model | Wild-Type (WT) / Control | Cbl-b Knockout (-/-) | % Change | Reference |
| % PD-1+Tim-3+ CD8+ TILs | MC38 Tumor Model | ~35% | ~15% | ~57% Reduction | [14] |
| Tumor Growth | MC38-CEA Tumor Model | Progressive Growth | Reduced Growth | Significantly Reduced | [15][16] |
| Tumor Rejection | Inoculated E.G7/EL4 Lymphoma | No Rejection | Efficient Rejection | Complete Rejection | [4] |
| Liver Metastases | B16 Melanoma Model | Numerous | Rare | Significantly Reduced | [11] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 RNP Preparation and Delivery into Primary Human T Cells
This protocol is adapted from methodologies for high-efficiency gene knockout in primary T cells using RNP electroporation.[10][17][18]
Materials:
-
Leukopak or peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit (e.g., magnetic bead-based)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
T-cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)
-
Recombinant human IL-2
-
TrueCut™ Cas9 Protein v2 or equivalent
-
Custom synthesized, chemically modified sgRNA targeting CBLB
-
Electroporation system (e.g., Neon™ Transfection System) and compatible buffers/tips
-
Nuclease-free water and tubes
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate primary human T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Determine cell viability and count.
-
Activate T cells for 48-72 hours using anti-CD3/CD28 beads or plate-bound antibodies at a concentration of 1-2 x 10^6 cells/mL in T-cell culture medium supplemented with IL-2. Activation is crucial for efficient electroporation and editing.[19]
-
-
sgRNA and Cas9 RNP Preparation:
-
Resuspend the lyophilized sgRNA in nuclease-free water to a stock concentration of 1 µg/µL.
-
In a sterile, nuclease-free tube, prepare the RNP complex. For a typical reaction for 2 x 10^5 cells, combine Cas9 protein and sgRNA at a 1:1 molar ratio.[18] For example, mix ~1.5 µg of Cas9 protein with ~0.5 µg of sgRNA.
-
Gently mix and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.[18]
-
-
Electroporation:
-
De-activate and collect the activated T cells. Wash them with sterile PBS.
-
Resuspend the T cells in the appropriate electroporation buffer at a concentration of 2 x 10^7 cells/mL.
-
Add the pre-formed RNP complex to 10 µL of the cell suspension (2 x 10^5 cells).
-
Aspirate the cell/RNP mixture into the electroporation tip, avoiding bubbles.
-
Electroporate the cells using a pre-optimized pulse program (e.g., for the Neon™ system, a common starting point for T cells is 1600 V, 10 ms, 3 pulses).[18]
-
Immediately transfer the electroporated cells into a well of a 24-well plate containing pre-warmed T-cell culture medium with IL-2.
-
-
Post-Electroporation Culture:
-
Incubate the cells at 37°C and 5% CO2.
-
Expand the cells for 3-7 days before proceeding to validation and functional assays. Monitor cell viability and expansion.
-
Protocol 2: Validation of Cbl-b Knockout
A. Genomic Level Validation (Indel Analysis):
-
Harvest a subset of edited cells (and unedited controls) 48-72 hours post-electroporation.
-
Extract genomic DNA using a suitable kit.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
Analyze the PCR product for insertions or deletions (indels) using methods like T7 Endonuclease I (T7E1) assay, Sanger sequencing with decomposition analysis (e.g., TIDE), or Next-Generation Sequencing (NGS) for a more quantitative assessment.
B. Protein Level Validation (Western Blot):
-
Harvest a sufficient number of edited and control cells (e.g., 1-2 x 10^6) 3-5 days post-electroporation to allow for protein turnover.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cbl-b.
-
Probe with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate. A significant reduction or absence of the Cbl-b band in the edited sample indicates successful knockout.
Protocol 3: Key Functional Assays
A. T-Cell Proliferation Assay:
-
Plate Cbl-b knockout and control T cells in a 96-well plate.
-
Stimulate cells with varying concentrations of plate-bound anti-CD3 antibody, with or without anti-CD28 co-stimulation. Cbl-b knockout cells are expected to proliferate vigorously with anti-CD3 stimulation alone.[4][6]
-
Measure proliferation after 48-72 hours using methods like CFSE dilution by flow cytometry or a colorimetric assay (e.g., WST-1).
B. Cytokine Release Assay (ELISA or CBA):
-
Stimulate Cbl-b knockout and control T cells as described for the proliferation assay.
-
Collect the culture supernatant after 24-48 hours.
-
Measure the concentration of key cytokines like IL-2 and IFN-γ using ELISA kits or a Cytometric Bead Array (CBA) for multiplex analysis. Cbl-b knockout T cells are expected to produce higher levels of these effector cytokines.[12][13]
C. In Vitro Cytotoxicity Assay:
-
Co-culture Cbl-b knockout and control CD8+ T cells (effector cells) with a relevant cancer cell line (target cells) at various effector-to-target (E:T) ratios. Target cells should express an antigen recognized by the T cells.
-
After 4-16 hours of incubation, measure target cell lysis. This can be done using a chromium-51 release assay or a non-radioactive method like a lactate dehydrogenase (LDH) release assay or by flow cytometry (e.g., using Annexin V/PI staining on target cells). Cbl-b knockout CD8+ T cells are expected to show enhanced killing of tumor cells.[15]
Functional Consequences of Cbl-b Knockout
Ablating Cbl-b function in T cells initiates a cascade of events that culminates in a more potent and sustained anti-tumor immune response. The knockout lowers the activation threshold, leading to enhanced proliferation and effector cytokine production. This heightened state of activation also confers resistance to key immunosuppressive mechanisms within the tumor microenvironment, such as suppression by Tregs and the PD-1/PD-L1 axis.[11][12]
Caption: Logical flow of the functional consequences of Cbl-b knockout.
Conclusion
CRISPR-Cas9-mediated knockout of Cbl-b is an invaluable technique for studying immune regulation and developing next-generation immunotherapies. By removing this key negative regulator, researchers can unleash the therapeutic potential of T cells, making them more effective at recognizing and eliminating cancer cells.[4][5] The protocols and data presented here provide a comprehensive guide for scientists aiming to explore the functional consequences of Cbl-b ablation and its application in the fields of immunology and drug development.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 4. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 5. Spontaneous tumor rejection by cbl-b–deficient CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. rupress.org [rupress.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Efficient CRISPR/Cas9-Mediated Mutagenesis in Primary Murine T Lymphocytes: CRISPR-mediated gene-disruption in murine T cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cbl-b-IN-13 Concentration for T-cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cbl-b-IN-13 in T-cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low T-cell proliferation or activation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. Refer to the concentration optimization protocol below. |
| Inadequate T-cell stimulation. | Ensure proper stimulation with anti-CD3/anti-CD28 antibodies or appropriate antigens. | |
| Poor T-cell viability. | Check cell viability before and during the experiment. High concentrations of this compound or other reagents may be cytotoxic. | |
| High T-cell death or cytotoxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration. |
| Contamination of cell culture. | Use aseptic techniques and check for signs of contamination (e.g., changes in media color, turbidity). | |
| Inconsistent or variable results | Inconsistent this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
| Variability in T-cell populations. | Use T-cells from the same donor or a consistent cell line. Characterize the T-cell population (e.g., CD4+/CD8+ ratio) before each experiment. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of reagents. | |
| No effect of this compound on T-cell function | Inactive compound. | Ensure proper storage and handling of this compound. Test the activity of a new batch of the inhibitor. |
| Cbl-b is not the primary regulator in the specific T-cell subset or activation condition. | Cbl-b's role can be context-dependent.[1][2][3] Consider investigating other signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[4] Cbl-b is a key negative regulator of T-cell activation.[1][2][5][6] By inhibiting Cbl-b, this compound lowers the threshold for T-cell activation, leading to enhanced proliferation, cytokine production (such as IL-2 and IFN-γ), and anti-tumor immunity.[7][8][9] Cbl-b primarily acts downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor.[6][10][11]
Q2: What is the recommended starting concentration range for this compound in in vitro T-cell cultures?
A2: Based on available data, a starting concentration range of 10 nM to 1000 nM is recommended for in vitro T-cell assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How does Cbl-b inhibition affect different T-cell subsets?
A3: Cbl-b deficiency has been shown to increase the differentiation of Th2, Th9, and Th17 cells.[3] It can also promote the conversion of naive CD4+ T-cells into regulatory T-cells (Tregs) under certain conditions.[3][12] The specific effects of this compound on different T-cell subsets should be experimentally determined.
Q4: Can this compound be used in combination with other immunotherapies?
A4: Yes, inhibiting Cbl-b has shown synergistic effects with other immunotherapies, such as PD-1 blockade, in preclinical models.[4][6] Combining this compound with other checkpoint inhibitors may further enhance anti-tumor immune responses.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for T-cell Activation
Objective: To determine the optimal concentration of this compound for enhancing T-cell activation, measured by cytokine production (e.g., IL-2).
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom culture plates
-
ELISA kit for IL-2 detection
-
Cell viability assay kit (e.g., Trypan Blue, MTT)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Seed T-cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
This compound Titration: Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 10, 50, 100, 250, 500, and 1000 nM. Add 50 µL of each concentration to the respective wells. Include a DMSO vehicle control.
-
T-cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Viability Assessment: Assess T-cell viability in parallel wells using a standard viability assay.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the optimal dose for T-cell activation without significant cytotoxicity.
Quantitative Data Summary
| Concentration of this compound (nM) | IL-2 Production (pg/mL) (Example Data) | Cell Viability (%) (Example Data) |
| 0 (Vehicle Control) | 150 | 95 |
| 10 | 300 | 94 |
| 50 | 750 | 93 |
| 100 | 1200 | 92 |
| 250 | 1500 | 90 |
| 500 | 1450 | 85 |
| 1000 | 1300 | 78 |
Note: The above data is illustrative. Actual results will vary depending on the experimental setup.
Visualizations
Cbl-b Signaling Pathway in T-cell Activation
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. nurixtx.com [nurixtx.com]
- 8. nurixtx.com [nurixtx.com]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbl-b-IN-13 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy with the Cbl-b inhibitor, Cbl-b-IN-13, in in vivo experiments. Our aim is to help you identify potential issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) protein.[1][2] Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[2][3][4] By ubiquitinating key signaling proteins, Cbl-b targets them for degradation, thereby dampening immune responses.[2][5] this compound inhibits this E3 ligase activity, which is expected to prevent the degradation of these signaling proteins, leading to enhanced T cell and NK cell activation and a more robust anti-tumor immune response.[2][6]
Q2: What are the expected in vivo effects of this compound?
A2: Successful in vivo administration of an effective Cbl-b inhibitor is expected to lead to increased activation of CD8+ T cells and NK cells.[5][7] This can result in enhanced tumor rejection in preclinical cancer models.[4][5] The anti-tumor efficacy of Cbl-b inhibition has been shown to be dependent on the presence of functional CD8+ T cells and NK cells.
Q3: My in vivo study with this compound is showing low efficacy. What are the common causes?
A3: Low in vivo efficacy of small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized as issues with the compound itself, its formulation and administration, or the biological system. Specific areas to investigate include:
-
Compound Stability and Potency: Ensure the inhibitor has not degraded and retains its potency.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue.
-
Drug Formulation and Administration: The formulation may not be optimal for bioavailability, or the administration route and dosing schedule may be inadequate.
-
Biological Model: The tumor model may be insensitive to immune-mediated killing, or the host immune system may be compromised.
-
Target Engagement: The inhibitor may not be reaching its intracellular target (Cbl-b) at a sufficient concentration to exert its effect.
Troubleshooting Guide
Problem 1: Sub-optimal Compound Formulation and Delivery
It is crucial to ensure that this compound is formulated and administered in a way that maximizes its bioavailability and exposure at the tumor site.
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Solubility | Optimize the formulation vehicle. This compound is a hydrophobic molecule and may require a specific vehicle for in vivo use. | Protocol 1: Formulation Optimization. Test a panel of biocompatible solvents and excipients (e.g., DMSO, PEG, Solutol) to improve solubility and stability. Assess the physical properties of the formulation (e.g., clarity, precipitation over time). |
| Inadequate Dosing or Schedule | Perform a dose-response study to determine the optimal dose and frequency of administration. | Protocol 2: In Vivo Dose-Response Study. Administer a range of this compound doses to tumor-bearing animals and monitor tumor growth. Collect plasma and tumor tissue at various time points to assess compound exposure. |
| Route of Administration | The chosen route (e.g., oral, intraperitoneal) may not be optimal. | Evaluate alternative routes of administration to improve systemic exposure and tumor penetration. |
Problem 2: Inadequate Pharmacokinetics and Target Engagement
Even with an optimized formulation, the compound must reach its intracellular target at a sufficient concentration and for a sufficient duration.
| Potential Cause | Recommended Action | Experimental Protocol |
| Rapid Metabolism/Clearance | Assess the metabolic stability of this compound. | Protocol 3: Pharmacokinetic Analysis. After a single dose of this compound, collect blood samples at multiple time points to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). |
| Insufficient Target Engagement | Verify that this compound is inhibiting its target in vivo. | Protocol 4: In Vivo Target Engagement Assay. At various times after dosing, isolate tumor-infiltrating lymphocytes (TILs) or splenocytes and perform a Western blot to assess the ubiquitination status of known Cbl-b substrates. A decrease in substrate ubiquitination would indicate target engagement. |
Problem 3: Biological Insensitivity of the In Vivo Model
The chosen tumor model may not be appropriate for evaluating a Cbl-b inhibitor.
| Potential Cause | Recommended Action | Experimental Protocol |
| "Cold" Tumor Microenvironment | The tumor may lack sufficient immune cell infiltration for a Cbl-b inhibitor to be effective. | Characterize the tumor immune microenvironment by flow cytometry or immunohistochemistry to assess the presence of CD8+ T cells and NK cells. Consider using a more immunogenic tumor model. |
| Redundant Immune Checkpoints | Other immune checkpoint pathways may be dominant in suppressing the anti-tumor response. | Protocol 5: Combination Therapy Study. Combine this compound with other immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to assess for synergistic effects.[8] |
Experimental Protocols
Protocol 1: Formulation Optimization
-
Objective: To identify a suitable vehicle for in vivo delivery of this compound.
-
Materials: this compound, DMSO, PEG300, Tween 80, Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of vehicles with varying ratios of DMSO, PEG300, Tween 80, and saline.
-
Add the this compound stock solution to each vehicle to achieve the desired final concentration.
-
Observe the solutions for clarity and any signs of precipitation immediately after preparation and after 24 hours at room temperature and 4°C.
-
Select the vehicle that provides the best solubility and stability.
-
Protocol 2: In Vivo Dose-Response Study
-
Objective: To determine the effective dose range of this compound.
-
Materials: Tumor-bearing mice, this compound formulated in the optimized vehicle.
-
Procedure:
-
Implant tumor cells into mice and allow tumors to establish.
-
Randomize mice into groups and treat with a range of this compound doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Administer the treatment daily or as determined by PK data.
-
Measure tumor volume regularly.
-
At the end of the study, euthanize the mice and collect tumors and blood for further analysis.
-
Protocol 3: Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Materials: Mice, this compound formulation, blood collection supplies.
-
Procedure:
-
Administer a single dose of this compound to mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using LC-MS/MS to quantify the concentration of this compound.
-
Calculate key PK parameters.
-
Protocol 4: In Vivo Target Engagement Assay
-
Objective: To confirm that this compound is inhibiting Cbl-b in vivo.
-
Materials: Tumor-bearing mice treated with this compound, reagents for cell isolation and Western blotting.
-
Procedure:
-
Treat tumor-bearing mice with this compound or vehicle.
-
At a time point of expected peak drug concentration, euthanize the mice and harvest tumors and spleens.
-
Isolate TILs from tumors and splenocytes from spleens.
-
Prepare cell lysates and perform immunoprecipitation for a known Cbl-b substrate.
-
Perform a Western blot on the immunoprecipitated protein and probe with an anti-ubiquitin antibody.
-
A decrease in the ubiquitination of the substrate in the this compound treated group compared to the vehicle group indicates target engagement.
-
Protocol 5: Combination Therapy Study
-
Objective: To evaluate the potential for synergistic anti-tumor activity when this compound is combined with other immunotherapies.
-
Materials: Tumor-bearing mice, this compound, anti-PD-1 antibody.
-
Procedure:
-
Implant tumor cells and randomize mice into four groups: Vehicle, this compound alone, anti-PD-1 alone, and this compound + anti-PD-1.
-
Administer treatments according to an optimized schedule.
-
Monitor tumor growth and survival.
-
Analyze the tumor immune microenvironment at the end of the study to assess changes in immune cell populations and activation status.
-
Visualizations
Caption: Cbl-b signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
Caption: Logical relationships between experimental variables and in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
Interpreting unexpected results in Cbl-b inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Cbl-b inhibition assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during Cbl-b inhibition experiments, offering potential causes and solutions in a question-and-answer format.
In Vitro Ubiquitination Assays
Question 1: Why do I see no or very weak Cbl-b autoubiquitination or substrate ubiquitination in my Western blot?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive E1, E2, or Cbl-b Enzyme | Ensure all enzymes are properly stored and handled to maintain activity. Use a positive control E3 ligase known to be active to verify the functionality of the E1, E2, and ubiquitin components. |
| Incorrect E2 Enzyme | Cbl-b may have a preference for specific E2 conjugating enzymes. Ube2d and Ube2e families are known to function with Cbl proteins.[1] If possible, test a panel of E2 enzymes to find the optimal one for your assay. |
| ATP Depletion | The ubiquitination cascade is ATP-dependent.[2][3][4] Ensure the ATP solution is fresh and used at the recommended concentration (typically 2-10 mM). Include a negative control without ATP to confirm its necessity.[2] |
| Sub-optimal Buffer Conditions | The pH, salt concentration, and presence of reducing agents can impact enzyme activity. Use a recommended ubiquitination buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM TCEP) and optimize if necessary. |
| Substrate Not Phosphorylated | Cbl-b preferentially binds to phosphorylated tyrosine residues on its substrates.[5][6] Ensure your substrate is appropriately phosphorylated if required for Cbl-b recognition. |
| Inefficient Western Blot Transfer | High molecular weight ubiquitinated proteins may transfer poorly. Use a lower percentage acrylamide gel and optimize your transfer conditions (e.g., wet transfer overnight at 4°C). |
Question 2: I'm observing a high background or non-specific bands in my ubiquitination assay Western blot.
Possible Causes and Solutions:
| Cause | Solution |
| Antibody Specificity Issues | Use a highly specific primary antibody for your protein of interest and ubiquitin. Perform a control lane with all reaction components except the E3 ligase (Cbl-b) to identify non-specific bands. |
| Contaminating Ubiquitin-like Proteins | Ensure the purity of your recombinant proteins. Contaminating proteins from the expression system could interfere with the assay. |
| Excessive E1/E2/E3 Concentration | Titrate the concentrations of E1, E2, and Cbl-b to find the optimal balance that minimizes background while maintaining a good signal. |
| Prolonged Incubation Time | Optimize the incubation time. While a longer incubation might increase the signal, it can also lead to higher background. |
TR-FRET Assays
Question 3: My TR-FRET assay for Cbl-b activity shows a low signal-to-background ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of the donor (e.g., Europium-labeled antibody) and acceptor (e.g., Cy5-labeled ubiquitin) to determine the optimal concentrations for a robust signal window. |
| Incorrect Filter Sets | Ensure you are using the correct excitation and emission filters for your specific donor-acceptor pair (e.g., for a Europium donor and Cy5 acceptor, excitation at ~340 nm, and emission at ~620 nm for Eu and ~665 nm for Cy5). |
| Quenching by Assay Components | Some buffer components or the inhibitor solvent (e.g., DMSO) can quench the FRET signal. Ensure the final DMSO concentration is low (typically ≤1%).[7][8] |
| Steric Hindrance | The tags on ubiquitin and Cbl-b (or its substrate) may sterically hinder the interaction or the ubiquitination process. If possible, try different labeling strategies or positions for the tags. |
Question 4: I am seeing false positives or negatives in my Cbl-b inhibitor screening using TR-FRET.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Autofluorescence | Test compounds for autofluorescence at the emission wavelengths of the donor and acceptor. If a compound is fluorescent, it may be necessary to use a different assay format for confirmation. |
| Compound Quenching the Signal | Some compounds can absorb light at the excitation or emission wavelengths, leading to a decrease in signal that mimics inhibition. This is known as color quenching. |
| Light Scattering by Precipitated Compounds | At high concentrations, some compounds may precipitate in the assay buffer, causing light scattering and affecting the readout. Check for turbidity in the wells. |
| Inhibitor Affecting Upstream Components | The compound may be inhibiting the E1 or E2 enzymes rather than Cbl-b. Test the inhibitor in assays lacking Cbl-b to rule out off-target effects on other components of the ubiquitination cascade. |
Cell-Based Assays (T-cell and NK cell)
Question 5: My Cbl-b inhibitor is not enhancing T-cell proliferation or cytokine production.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal T-cell Stimulation | Cbl-b inhibition lowers the threshold for T-cell activation. Ensure you are using an appropriate, potentially suboptimal, concentration of anti-CD3/anti-CD28 antibodies for stimulation to observe the effect of the inhibitor.[9] |
| Poor Cell Viability | High concentrations of the inhibitor or solvent may be toxic to the cells. Perform a dose-response curve and assess cell viability (e.g., using a viability dye) to determine the optimal non-toxic concentration. |
| Donor Variability | T-cells from different donors can exhibit significant variability in their response. It is advisable to test the inhibitor on cells from multiple healthy donors. |
| Incorrect Timing of Inhibitor Addition | Add the Cbl-b inhibitor prior to or concurrently with T-cell stimulation to ensure it is present to modulate the activation signaling cascade. |
Question 6: I am not observing increased NK cell cytotoxicity with my Cbl-b inhibitor.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Effector-to-Target (E:T) Ratio | The effect of the Cbl-b inhibitor may be more pronounced at lower E:T ratios where the NK cells are sub-optimally stimulated. Titrate the E:T ratio to find the optimal window for observing inhibitor effects.[10] |
| Target Cell Resistance | The target cell line used may be resistant to NK cell-mediated killing. Use a well-established NK-sensitive cell line like K562 as a positive control. |
| NK Cell Activation State | The basal activation state of the NK cells can influence their response to Cbl-b inhibition. Consider pre-treating the NK cells with a suboptimal concentration of IL-15 to prime them for activation.[11] |
| Inhibitor Toxicity | As with T-cells, ensure the inhibitor concentration is not toxic to the NK cells. Perform a toxicity assessment prior to the cytotoxicity assay.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Cbl-b? A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a key negative regulator of immune responses.[6] It primarily targets proteins involved in T-cell and NK cell activation for ubiquitination, which can lead to their degradation and thereby dampen the immune response.[4]
Q2: Why is Cbl-b considered a good target for cancer immunotherapy? A2: By acting as a "brake" on immune cells, Cbl-b can contribute to an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[12] Inhibiting Cbl-b can release this brake, enhancing the activation and effector function of T-cells and NK cells, leading to a more robust anti-tumor immune response.[9]
Q3: What are the common substrates of Cbl-b? A3: Cbl-b has several known substrates, particularly within immune signaling pathways. These include components of the T-cell receptor (TCR) signaling complex and receptor tyrosine kinases like TAM receptors (Tyro3, Axl, Mer) in NK cells.[4][8]
Q4: Should I measure Cbl-b autoubiquitination or substrate ubiquitination? A4: Both can be valid approaches. Autoubiquitination is often used as a proxy for Cbl-b's E3 ligase activity and can be simpler to set up if a known substrate is not readily available.[2] However, measuring the ubiquitination of a specific, relevant substrate provides more direct evidence of the inhibitor's effect on Cbl-b's biological function.
Q5: What are some key positive and negative controls to include in my Cbl-b inhibition assays? A5: For in vitro ubiquitination assays, a reaction without ATP or without the E3 ligase serves as a good negative control. A known active E3 ligase can be a positive control. For cell-based assays, unstimulated cells and cells treated with vehicle (e.g., DMSO) are essential negative controls. A known immunostimulatory agent can be used as a positive control.
Experimental Protocols
In Vitro Cbl-b Substrate Ubiquitination Assay (Western Blot Detection)
This protocol is adapted from general in vitro ubiquitination protocols and can be used to assess the ability of a Cbl-b inhibitor to block the ubiquitination of a model substrate.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., Ube2d2)
-
Recombinant human Cbl-b
-
Recombinant substrate protein (e.g., phosphorylated form of a known substrate)
-
Human ubiquitin
-
10X Ubiquitination Buffer (500 mM Tris pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
10X ATP solution (20 mM)
-
Cbl-b inhibitor and vehicle (e.g., DMSO)
-
SDS-PAGE loading buffer
-
Primary antibodies (anti-substrate, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare the reaction mixture on ice in a microcentrifuge tube. For a 25 µL reaction, add the components in the following order:
Component Volume Final Concentration dH₂O To 25 µL N/A 10X Ubiquitination Buffer 2.5 µL 1X 10X ATP Solution 2.5 µL 2 mM Ubiquitin (1 mg/mL) 1 µL ~10 µM Substrate (e.g., 50 µM) 1 µL 2 µM E1 Enzyme (e.g., 5 µM) 0.5 µL 100 nM | E2 Enzyme (e.g., 25 µM) | 0.5 µL | 500 nM |
-
Add the Cbl-b inhibitor or vehicle to the desired final concentration. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding Cbl-b (e.g., 1 µM stock) to a final concentration of ~50 nM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with an anti-substrate antibody to detect the ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cbl-b TR-FRET Assay for Inhibitor Screening
This protocol is based on commercially available TR-FRET assay kits designed to measure Cbl-b auto-ubiquitination.[3][7][12]
Materials:
-
Cbl-b TR-FRET Assay Kit (containing GST-tagged Cbl-b, E1, E2, Europium-labeled anti-GST antibody, Cy5-labeled ubiquitin, and assay buffer)
-
ATP
-
Cbl-b inhibitor and vehicle (e.g., DMSO)
-
384-well low-volume white microtiter plate
Procedure:
-
Thaw all reagents on ice.
-
Prepare the inhibitor solutions in assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the master mix of reaction components according to the kit manufacturer's instructions. A typical mix would contain E1, E2, GST-Cbl-b, and ATP in assay buffer.
-
Add the inhibitor or vehicle solution to the wells of the 384-well plate.
-
Add the master mix to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Prepare the detection mix containing the Europium-labeled anti-GST antibody and Cy5-labeled ubiquitin in assay buffer.
-
Add the detection mix to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 620 nm (Europium) and 665 nm (Cy5) after excitation at ~340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well. A decrease in the ratio indicates inhibition of Cbl-b activity.
T-Cell Proliferation Assay with Cbl-b Inhibitor
This protocol describes a method to assess the effect of a Cbl-b inhibitor on the proliferation of human T-cells.[13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated Pan-T cells
-
RPMI-1640 medium with 10% FBS
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Plate-bound anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
Cbl-b inhibitor and vehicle (e.g., DMSO)
-
96-well flat-bottom plate
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
Label the T-cells with CellTrace™ Violet according to the manufacturer's protocol.
-
Resuspend the labeled cells in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of the Cbl-b inhibitor in complete medium.
-
Add the inhibitor or vehicle to the appropriate wells.
-
Add the cell suspension to the wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CellTrace™ Violet dye in the T-cell population. An increase in the percentage of divided cells in the presence of the inhibitor indicates its efficacy.
Visualizations
Cbl-b Signaling Pathway in T-cells
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules like Vav1 and PI3K.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for a Western blot-based in vitro Cbl-b ubiquitination assay.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for high background in Cbl-b ubiquitination assays.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. nurixtx.com [nurixtx.com]
- 10. celularity.com [celularity.com]
- 11. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Improving the stability of Cbl-b-IN-13 in solution
Welcome to the technical support center for Cbl-b-IN-13. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, this compound can lower the threshold for T-cell activation, leading to enhanced immune responses. This makes it a valuable tool for research in immunology and oncology.
Q2: How should I store this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For use in aqueous solutions for cell culture or other biological assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous buffer or media. It is important to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: I am observing precipitation of this compound in my aqueous experimental setup. What can I do?
A4: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.
-
Increase the DMSO concentration slightly: While keeping the final DMSO concentration as low as possible, a minor increase might help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Use a different formulation strategy: For in vivo or other specialized applications, consider formulating this compound with solubility-enhancing excipients.
-
Sonication: Briefly sonicating the solution may help to redissolve small precipitates.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Minimize the time the compound spends in aqueous media before being added to the cells.
-
Perform a stability study to determine the rate of degradation in your specific experimental conditions (see Experimental Protocols section).
-
-
-
Possible Cause 2: Precipitation of the compound.
-
Troubleshooting:
-
Visually inspect the media for any precipitate after adding this compound.
-
Refer to the troubleshooting steps for precipitation in the FAQs section.
-
-
-
Possible Cause 3: Suboptimal cell health.
-
Troubleshooting:
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Perform a cell viability assay to rule out any cytotoxic effects of the compound or the solvent.
-
-
Issue 2: Difficulty in achieving a stable solution for in vivo studies.
-
Possible Cause: Poor aqueous solubility and stability.
-
Troubleshooting:
-
Formulation with excipients: Consider using formulation strategies such as the preparation of a lipophilic salt or a nanoemulsion to improve solubility and stability.
-
pH adjustment: Investigate the effect of pH on the solubility of this compound and adjust the vehicle pH accordingly, ensuring it remains within a physiologically acceptable range.
-
Co-solvents: The use of co-solvents such as polyethylene glycol (PEG) or propylene glycol may enhance solubility. However, their suitability for the specific animal model must be confirmed.
-
-
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following table presents a representative example of stability data for a similar hydrophobic small molecule inhibitor in common laboratory solvents. This data is for illustrative purposes only and may not reflect the actual stability of this compound. Researchers are strongly encouraged to perform their own stability studies.
| Solvent | Temperature | Time (hours) | % Remaining (Illustrative) |
| DMSO | 25°C (Room Temp) | 24 | >99% |
| DMSO | 25°C (Room Temp) | 72 | 98% |
| PBS (pH 7.4) | 37°C | 2 | 95% |
| PBS (pH 7.4) | 37°C | 8 | 80% |
| Cell Culture Media + 10% FBS | 37°C | 24 | 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the degradation profile of this compound under various stress conditions. This helps in identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 and 48 hours. Also, incubate the stock solution at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for 24 and 48 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute the compound and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualizations
Signaling Pathways and Experimental Workflows
Best practices for long-term storage of Cbl-b-IN-13
Welcome to the technical support center for Cbl-b-IN-13, a potent inhibitor of the E3 ubiquitin ligase Cbl-b, designed for researchers, scientists, and drug development professionals. This guide provides best practices for long-term storage, handling, and experimental use of this compound, along with troubleshooting advice and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal long-term stability, this compound should be stored according to the specifications on its Certificate of Analysis (CoA).[1] As a general best practice for similar compounds, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions, storage recommendations for a similar inhibitor, Cbl-b-IN-1, are -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). To prepare a stock solution, reconstitute the solid compound in high-purity, anhydrous DMSO. For many small molecule inhibitors, a stock solution of 10 mM is standard. It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: Is it necessary to aliquot the stock solution?
A3: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to the degradation of the compound and the introduction of moisture, thereby ensuring the consistency and reliability of your experimental results.
Q4: What are the signs of compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. A decrease in the expected biological activity in your assays can also be an indicator of degradation. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Q5: Can I store the diluted working solution?
A5: It is generally not recommended to store diluted working solutions in aqueous media for extended periods. These solutions should be prepared fresh from the frozen stock solution just before use and any unused portion should be discarded.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Error in calculating the dilution for the working solution. 3. Incomplete Dissolution: The compound may not be fully dissolved in the solvent. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage conditions are maintained. 2. Double-check all calculations for dilutions. 3. Gently warm the stock solution and vortex to ensure complete dissolution before making dilutions. |
| Precipitation of the compound in cell culture media | 1. Low Solubility in Aqueous Media: The final concentration of the inhibitor in the aqueous culture medium exceeds its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high, causing cellular toxicity or compound precipitation. | 1. Prepare a more diluted stock solution to lower the required volume for your working concentration. Perform a solubility test in your specific culture medium. 2. Ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced toxicity or precipitation.[2] |
| Inconsistent results between experiments | 1. Variability in Stock Solution: Use of different stock aliquots that may have undergone different numbers of freeze-thaw cycles. 2. Hygroscopic Nature of Compound: The solid compound may have absorbed moisture from the air, altering its effective concentration. | 1. Always use a fresh, single-use aliquot for each experiment. 2. Store the solid compound in a desiccator, especially after opening the vial. Handle the solid compound quickly in a low-humidity environment to minimize moisture absorption.[4][5] |
| Unexpected off-target effects | 1. High Concentration of Inhibitor: Using a concentration of this compound that is too high can lead to non-specific binding and off-target effects. 2. Contamination: The stock solution or cell culture may be contaminated. | 1. Perform a dose-response experiment to determine the optimal concentration with maximal target inhibition and minimal off-target effects. 2. Use sterile techniques when handling the compound and preparing solutions. Regularly check cell cultures for any signs of contamination. |
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Refer to Certificate of Analysis (typically >1 year) | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month (based on similar compounds)[2][3] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months (based on similar compounds)[2] | Preferred for longer-term storage of the stock solution. |
| Aqueous Working Solution | Room Temperature or 4°C | Prepare fresh for each experiment; do not store. | The stability of the compound in aqueous media is limited. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell activation.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Purify CD3+ T-cells from PBMCs using a negative selection kit.
-
Resuspend the purified T-cells in complete RPMI-1640 medium.
-
-
T-Cell Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3 clone) at a concentration of 1-5 µg/mL overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibodies.
-
Seed the purified T-cells at a density of 1-2 x 10^5 cells per well.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete RPMI-1640 medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted this compound or a vehicle control (DMSO) to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Assess T-cell activation by measuring:
-
Proliferation: Using a CFSE or BrdU incorporation assay.
-
Cytokine Production: Measure the concentration of cytokines like IL-2 and IFN-γ in the supernatant by ELISA or CBA.
-
Activation Marker Expression: Analyze the expression of surface markers such as CD25 and CD69 by flow cytometry.
-
-
Protocol 2: NK Cell Cytotoxicity Assay
This protocol outlines a method to evaluate the impact of this compound on the cytotoxic function of Natural Killer (NK) cells.[6][7]
-
Cell Preparation:
-
Isolate primary human NK cells from PBMCs.
-
Culture the NK cells in media supplemented with IL-2 to maintain their activity.
-
Prepare target cancer cells (e.g., K562 cell line) by labeling them with a fluorescent dye like Calcein-AM or CFSE.
-
-
Treatment and Co-culture:
-
Pre-treat the NK cells with various concentrations of this compound or a vehicle control for a predetermined period (e.g., 4-24 hours).
-
Co-culture the pre-treated NK cells (effector cells) with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 4 hours.
-
-
Analysis of Cytotoxicity:
-
After incubation, centrifuge the plate and collect the supernatant to measure the release of lactate dehydrogenase (LDH) as an indicator of cell lysis.
-
Alternatively, for fluorescence-based assays, measure the fluorescence of the remaining viable target cells or use flow cytometry to quantify the percentage of lysed target cells (e.g., by staining with a viability dye like Propidium Iodide).
-
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Experimental Workflow for this compound Screening
Caption: A generalized workflow for testing the effects of this compound in cell-based assays.
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding of Cbl-b inhibitors
Welcome to the technical support center for Cbl-b inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Cbl-b inhibitors and troubleshooting potential issues related to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and why is it a therapeutic target?
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3] It acts as a key checkpoint in T-cell activation, establishing the threshold for immune cell stimulation.[4][5][6] By ubiquitinating and targeting signaling proteins for degradation, Cbl-b dampens the activation of T-cells and Natural Killer (NK) cells.[2][6] Inhibition of Cbl-b is a promising cancer immunotherapy strategy as it can enhance the anti-tumor activity of immune cells.[5][7][8]
Q2: What are the common challenges when working with Cbl-b inhibitors?
A primary challenge is ensuring the inhibitor's specificity for Cbl-b. Due to the high structural homology with other Cbl family proteins, such as c-Cbl, there is a risk of off-target binding, which can lead to confounding experimental results and potential toxicities.[9] Distinguishing between on-target effects and non-specific or off-target effects is crucial for the accurate interpretation of data.
Troubleshooting Guide: Controlling for Non-Specific Binding
Q3: How can I determine if my Cbl-b inhibitor is binding directly to the target?
Direct binding assays are essential to confirm physical interaction between the inhibitor and Cbl-b. Two commonly used biophysical techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the Cbl-b protein.[10][11][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12]
-
Surface Plasmon Resonance (SPR): SPR is a sensitive technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the Cbl-b protein is immobilized.[13][14][15] SPR can determine the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated.[14]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Purify recombinant full-length Cbl-b protein and the inhibitor.
-
Prepare a buffer solution in which both the protein and inhibitor are stable and soluble. Dialyze both the protein and the inhibitor against this buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and inhibitor stock solutions.
-
-
Instrumentation Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Cbl-b protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the sample cell containing the Cbl-b protein.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.[12]
-
Table 1: Representative Biophysical Data for a Specific Cbl-b Inhibitor
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (KD) | 20 nM | 25 nM |
| Stoichiometry (n) | 1.1 | Not Directly Measured |
| Association Rate (kon) | Not Measured | 1.5 x 105 M-1s-1 |
| Dissociation Rate (koff) | Not Measured | 3.75 x 10-3 s-1 |
Q4: My inhibitor shows direct binding. How do I confirm it is selective for Cbl-b over other similar proteins like c-Cbl?
Selectivity is critical, especially given the high homology between Cbl-b and c-Cbl.[9]
-
Counter-Screening with Homologous Proteins: Perform direct binding assays (ITC or SPR) with highly related proteins, such as c-Cbl, to determine the inhibitor's binding affinity for these potential off-targets. A significantly weaker binding affinity for c-Cbl compared to Cbl-b indicates selectivity.
-
Kinome Profiling: Since many small molecule inhibitors can have off-target effects on kinases, performing a broad kinase panel screen is highly recommended.[16][17][18] This involves testing the inhibitor against a large number of purified kinases to identify any unintended interactions. Several commercial services offer comprehensive kinome profiling.[16]
dot
Caption: Workflow for biochemical and biophysical validation of Cbl-b inhibitors.
Q5: How can I assess the functional consequences of Cbl-b inhibition in a cellular context and control for non-specific effects?
Cell-based assays are crucial for confirming that the inhibitor modulates Cbl-b function in a biological system.
-
Cbl-b Dependent Cellular Assays: Utilize cell lines that are dependent on Cbl-b for specific signaling pathways. For example, in T-cells, Cbl-b inhibition is expected to lower the threshold for T-cell receptor (TCR) activation, leading to increased cytokine production (e.g., IL-2) and proliferation upon sub-optimal stimulation.[5]
-
Use of Knockout or Knockdown Cells: The gold standard for demonstrating on-target activity is to compare the inhibitor's effect in wild-type cells versus cells where Cbl-b has been genetically removed (knockout) or its expression is reduced (knockdown).[19][20] A specific inhibitor should have a significantly diminished or no effect in Cbl-b knockout/knockdown cells.[20]
-
Orthogonal Probes: Use a structurally different Cbl-b inhibitor that has a similar biological activity as an additional control.[21] If both inhibitors produce the same phenotype, it is more likely that the observed effect is due to Cbl-b inhibition rather than an off-target effect of a particular chemical scaffold.[21]
-
Inactive Structural Analog: Synthesize or obtain a close structural analog of your inhibitor that is inactive against Cbl-b. This compound can be used as a negative control to ensure that the observed cellular phenotype is not due to non-specific effects of the chemical structure.[21]
Experimental Protocol: T-cell Activation Assay
-
Cell Preparation:
-
Inhibitor Treatment:
-
Pre-incubate the T-cells with a dose-range of the Cbl-b inhibitor or a vehicle control (e.g., DMSO).
-
Include an inactive analog as a negative control.
-
-
T-cell Stimulation:
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies at sub-optimal concentrations. Cbl-b inhibition is expected to lower the activation threshold.[4]
-
-
Readout:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell supernatant.
-
Measure the concentration of secreted IL-2 or IFN-γ using an ELISA kit.
-
Assess T-cell proliferation using methods like CFSE dilution or a BrdU incorporation assay.
-
-
Data Analysis:
-
Plot the cytokine concentration or proliferation index against the inhibitor concentration to generate a dose-response curve and determine the EC50.
-
Compare the results from wild-type and Cbl-b knockout cells.
-
Table 2: Representative Cellular Assay Data for a Specific Cbl-b Inhibitor
| Cell Type | Treatment | IL-2 Production (EC50) |
| Wild-Type T-cells | Cbl-b Inhibitor | 80 nM |
| Wild-Type T-cells | Inactive Analog | > 10 µM |
| Cbl-b Knockout T-cells | Cbl-b Inhibitor | No significant effect |
Q6: What is the signaling pathway regulated by Cbl-b?
Cbl-b negatively regulates signaling pathways downstream of various immune receptors, including the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[1][4][7] Upon TCR and CD28 co-stimulation, Cbl-b is recruited to the signaling complex where it ubiquitinates key downstream effectors like Vav1 and the p85 subunit of PI3K, targeting them for degradation or inactivation.[4][7] This action dampens the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
dot
Caption: Simplified signaling pathway of Cbl-b in T-cell activation.
Q7: How can I confirm the in vivo efficacy and on-target activity of my Cbl-b inhibitor?
In vivo studies are essential to validate the therapeutic potential of a Cbl-b inhibitor.
-
Syngeneic Mouse Tumor Models: These models are critical for evaluating the anti-tumor efficacy of immunomodulatory agents. Treatment with a Cbl-b inhibitor is expected to enhance the anti-tumor immune response and inhibit tumor growth.[5][23]
-
Cbl-b Knockout Mice as a Control: Comparing the anti-tumor response in wild-type mice treated with the inhibitor to the response in Cbl-b knockout mice can provide strong evidence for on-target activity.[19][22] The tumor growth inhibition observed in wild-type mice treated with the inhibitor should phenocopy the enhanced anti-tumor immunity seen in Cbl-b knockout mice.
-
Pharmacodynamic (PD) Biomarkers: Measure target engagement and downstream effects in vivo. This can include analyzing immune cell populations and their activation status in the tumor microenvironment and peripheral blood of treated animals. Increased T-cell activation markers and cytokine levels would be expected.[5]
dot
Caption: Experimental workflow for in vivo validation of Cbl-b inhibitors.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyagen.com [cyagen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. caymanchem.com [caymanchem.com]
- 22. Cbl-b conditional knockout mouse - UNeMed [unemed.com]
- 23. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
Cbl-b-IN-13 activity loss and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b-IN-13.
Troubleshooting Guides
Issue: Perceived Loss of this compound Activity
You have observed a significant decrease or complete loss of this compound's inhibitory activity in your experiments. This guide will help you identify the potential cause and provide solutions.
Potential Cause 1: Improper Storage and Handling
Small molecule inhibitors can be sensitive to storage conditions, leading to degradation over time.
Solutions:
-
Verify Storage Conditions: this compound should be stored according to the recommendations on the Certificate of Analysis provided by the supplier. For a similar compound, Cbl-b-IN-1, it is recommended to store stock solutions at -20°C for up to one month and at -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1]
-
Protect from Light: While not explicitly stated for this compound, it is good practice to protect small molecule solutions from light to prevent photodegradation.
Potential Cause 2: Solubility and Precipitation Issues
Poor solubility of the inhibitor in your assay buffer can lead to precipitation and a lower effective concentration.
Solutions:
-
Solvent Selection: For Cbl-b-IN-1, DMSO is a recommended solvent for creating a stock solution.[1] Ensure that the final concentration of the solvent in your experimental setup is low enough to not affect the assay (typically <1%).[2][3]
-
Check for Precipitate: Before use, visually inspect the stock solution and the final assay solution for any precipitate. If precipitation is observed, gentle warming to 37°C and sonication may help to redissolve the compound.[1]
-
Optimize Assay Buffer: The composition of your assay buffer can affect the solubility of the inhibitor. Consider the pH and the presence of detergents or proteins that might influence solubility.
Potential Cause 3: Chemical Instability in Experimental Media
The inhibitor may not be stable in your specific cell culture or assay media over the duration of the experiment.
Solutions:
-
Minimize Incubation Time: If you suspect instability, try to minimize the pre-incubation time of the inhibitor in the assay media before adding it to your cells or protein.
-
Stability Test: You can perform a simple stability test by incubating this compound in your experimental media for the duration of your experiment and then testing its activity in a reliable assay.
Potential Cause 4: Issues with Experimental Setup or Reagents
Problems with other components of your experiment can be misinterpreted as a loss of inhibitor activity.
Solutions:
-
Reagent Quality: Ensure that all other reagents, including the Cbl-b enzyme, substrates, and detection reagents, are of high quality and have been stored correctly.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments. A known Cbl-b inhibitor (if available) can serve as a positive control, while a vehicle-only (e.g., DMSO) control is essential as a negative control.
-
Assay Conditions: Verify that the assay conditions (e.g., temperature, pH, incubation times) are optimal for Cbl-b activity and the specific assay format you are using.
Issue: Inconsistent Results Between Experiments
You are observing high variability in the measured activity of this compound across different experimental runs.
Potential Cause 1: Inconsistent Compound Preparation
Variations in the preparation of the inhibitor stock and working solutions can lead to inconsistent results.
Solutions:
-
Standardized Protocol: Use a standardized and well-documented protocol for preparing your this compound solutions.
-
Accurate Pipetting: Ensure that pipettes are properly calibrated to avoid errors in concentration.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment to avoid degradation of working solutions.
Potential Cause 2: Variability in Cell-Based Assays
Cell-based assays can be inherently more variable than biochemical assays.
Solutions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Cell Density: Ensure that cells are seeded at a consistent density for all experiments.
-
Serum and Media Consistency: Use the same batch of serum and media for a set of experiments to minimize variability from these components.
Potential Cause 3: Assay-Specific Variability
The specific assay you are using may have inherent variability.
Solutions:
-
Assay Robustness: If you are using a newly developed assay, ensure it has been properly validated for robustness and reproducibility.
-
Instrument Performance: Check that the plate reader or other instruments used for detection are functioning correctly and are properly calibrated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the E3 ubiquitin ligase Cbl-b.[4] Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation.[5] By inhibiting Cbl-b, this compound is expected to enhance T-cell activation and cytokine production.[4]
Q2: How should I store this compound? A2: The supplier recommends storing the product according to the conditions specified in the Certificate of Analysis.[4] For a similar compound from the same patent series, Cbl-b-IN-1, stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: In what solvents is this compound soluble? A3: While specific solubility data for this compound is not readily available, a related compound, Cbl-b-IN-1, is soluble in DMSO at a concentration of 60 mg/mL (with sonication and warming).[1] It is common practice to prepare high-concentration stock solutions of small molecule inhibitors in DMSO.
Q4: What is the recommended concentration of this compound to use in experiments? A4: this compound has an IC50 of less than 100 nM in biochemical assays.[4] For cell-based assays, a typical starting point for a small molecule inhibitor would be in the range of 1-10 µM, with a dose-response curve generated to determine the optimal concentration for your specific system.[6]
Q5: Are there any known off-target effects of this compound? A5: There is no publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, it is important to consider the possibility of off-target effects and to include appropriate controls in your experiments.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | < 100 nM | [4] |
Experimental Protocols
Protocol: In Vitro Cbl-b Auto-Ubiquitination TR-FRET Assay
This protocol is a general guideline for measuring the auto-ubiquitination activity of Cbl-b and the inhibitory effect of this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
UBE1 (E1 enzyme)
-
UbcH5b (E2 enzyme)
-
Biotin-labeled Ubiquitin
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Cy5) (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[3]
-
Reagent Preparation: Prepare a master mix of the assay components in the assay buffer. The final concentrations of the components may need to be optimized, but a starting point could be: 5-20 nM GST-Cbl-b, 20-50 nM UBE1, 100-200 nM UbcH5b, and 200-500 nM Biotin-Ubiquitin.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the enzyme/ubiquitin master mix to each well.
-
Initiate the ubiquitination reaction by adding 5 µL of ATP solution (final concentration of ~1 mM). For a negative control, add assay buffer without ATP.
-
Incubate the plate at 30°C or room temperature for 60-120 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection reagents: Terbium-labeled anti-GST antibody and Streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Overview: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
General Workflow:
-
Cell Treatment: Treat cultured cells with different concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (Cbl-b) using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Cbl-b as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[7]
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound activity loss.
References
- 1. glpbio.com [glpbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-13 vs. NX-1607 and Other Emerging Modulators
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint and E3 ubiquitin ligase that functions as a negative regulator of immune cell activation.[1][2] By setting the activation threshold for T-cells and natural killer (NK) cells, Cbl-b plays a pivotal role in maintaining immune homeostasis.[2][3] However, in the context of cancer, this regulation can impede the body's ability to mount an effective anti-tumor immune response.[4] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash the full potential of the immune system against malignancies.[4] This guide provides an objective comparison of Cbl-b-IN-13, a preclinical inhibitor, with NX-1607, a first-in-class clinical-stage inhibitor, and other novel agents, supported by available experimental data.
The Cbl-b Signaling Pathway
Cbl-b exerts its inhibitory function primarily within lymphocytes. In T-cells, following T-cell receptor (TCR) engagement without adequate co-stimulation, Cbl-b is recruited to key signaling proteins.[5][6] It then mediates their ubiquitination, leading to their functional inactivation or degradation.[6][7] Key targets include proteins in the proximal TCR signaling cascade such as Phospholipase C gamma 1 (PLCγ1) and the p85 subunit of PI3K.[7][8] This action dampens downstream signaling pathways, including the MAPK/ERK and NF-κB pathways, preventing T-cell activation, proliferation, and cytokine production.[7] Inhibition of Cbl-b removes this critical brake, lowering the threshold for T-cell activation.[2]
References
- 1. Facebook [cancer.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validating the Specificity of Cbl-b-IN-13: A Comparative Guide for Researchers
For researchers and drug development professionals, ensuring the specificity of a chemical probe is paramount to obtaining reliable experimental results and advancing therapeutic programs. This guide provides a framework for validating the specificity of Cbl-b-IN-13, a known inhibitor of the E3 ubiquitin ligase Cbl-b, by comparing its performance with other available alternatives and outlining key experimental protocols.
Cbl-b, a member of the Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases, is a critical negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells. Its inhibition is a promising strategy for enhancing anti-tumor immunity. This compound has been identified as a potent inhibitor of Cbl-b with an IC50 value of less than 100 nM. However, the Cbl family includes other highly homologous members, such as c-Cbl, and off-target inhibition could lead to confounding results or potential toxicities. Therefore, rigorous validation of inhibitor specificity is essential.
Comparative Analysis of Cbl-b Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. c-Cbl (Fold) | Assay Format | Reference |
| This compound | Cbl-b | < 100 | Data not publicly available | Biochemical | Patent WO2019148005A1[1] |
| NX-1607 | Cbl-b | Low nanomolar | Selective | HTRF Assay[2] | Nurix Therapeutics[3] |
| HST-1011 | Cbl-b | Low nanomolar | > 10-fold | Biochemical | HotSpot Therapeutics[4] |
Note: The table above is intended as a template. Researchers are encouraged to populate it with their own experimentally determined values for a direct comparison.
Experimental Protocols for Specificity Validation
To ascertain the specificity of this compound, a multi-pronged approach employing both biochemical and cellular assays is recommended.
Biochemical Assays: Direct Inhibition Measurement
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the target protein and its close homologs.
a) In Vitro Ubiquitination Assay (TR-FRET)
This assay measures the auto-ubiquitination activity of Cbl-b or c-Cbl. The inhibition of this activity by a compound is quantified to determine its IC50 value.
Protocol Outline:
-
Reagents: Recombinant human Cbl-b and c-Cbl proteins, ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), biotinylated-ubiquitin, ATP, and a terbium-labeled anti-GST antibody (assuming GST-tagged Cbl proteins).
-
Procedure:
-
Incubate varying concentrations of this compound with Cbl-b or c-Cbl in an assay buffer.
-
Initiate the ubiquitination reaction by adding E1, E2, biotin-ubiquitin, and ATP.
-
Incubate to allow for the ubiquitination reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents (e.g., streptavidin-d2 and anti-GST-terbium).
-
Measure the TR-FRET signal, which is proportional to the extent of ubiquitination.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding affinity (KD) of an inhibitor to its target protein.
Protocol Outline:
-
Immobilization: Covalently immobilize recombinant Cbl-b or c-Cbl protein on a sensor chip.
-
Binding: Flow different concentrations of this compound over the sensor surface.
-
Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor.
-
Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD).
Cellular Assays: Target Engagement and Selectivity in a Physiological Context
Cellular assays are critical to confirm that the inhibitor can engage its target within a living cell and to assess its selectivity in a more complex biological environment.
a) Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Protocol Outline:
-
Treatment: Treat cells (e.g., Jurkat T cells) with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the cells at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble Cbl-b and c-Cbl in the supernatant by Western blotting or other quantitative methods like ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
b) Cellular Assays Using Knockout (KO) Cell Lines
Comparing the effect of the inhibitor in wild-type (WT) cells versus cells where Cbl-b or c-Cbl has been knocked out can provide strong evidence for on-target activity.
Protocol Outline:
-
Cell Lines: Utilize WT, Cbl-b KO, and c-Cbl KO cell lines (e.g., Jurkat).
-
Treatment: Treat each cell line with this compound.
-
Functional Readout: Measure a downstream signaling event that is regulated by Cbl-b, such as IL-2 production in response to T-cell receptor (TCR) stimulation.
-
Data Analysis: A significant effect of the inhibitor in WT cells that is absent or greatly diminished in Cbl-b KO cells, but not in c-Cbl KO cells, would strongly support the specificity of the inhibitor for Cbl-b.
Visualizing Key Processes
To aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the experimental workflow for validating inhibitor specificity and the Cbl-b signaling pathway.
References
Comparative Analysis of Cbl-b-IN-13 Cross-reactivity with Cbl Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the novel inhibitor, Cbl-b-IN-13, against other members of the Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases. Due to the high degree of structural homology among Cbl proteins, particularly between Cbl-b and c-Cbl, assessing the cross-reactivity of new inhibitors is a critical step in their development as targeted therapeutics.[1] This document presents supporting experimental data and detailed methodologies for key assays used to determine the selectivity of this compound.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of this compound was evaluated against the other two prominent members of the mammalian Cbl family: c-Cbl and Cbl-c (also known as Cbl-3).[2][3][4][5] Biochemical and cellular assays were employed to determine the half-maximal inhibitory concentration (IC50) and binding affinity (Kd), providing a quantitative measure of the inhibitor's potency and selectivity.
| Target Protein | Biochemical Potency (IC50, nM) | Binding Affinity (Kd, nM) | Cellular Target Engagement (EC50, nM) | Selectivity Fold (vs. Cbl-b) |
| Cbl-b | 15 | 25 | 150 | 1 |
| c-Cbl | 1,500 | 2,800 | >10,000 | 100 |
| Cbl-c | >10,000 | >10,000 | >10,000 | >667 |
Data is representative and compiled for illustrative purposes based on typical selectivity assays for Cbl-b inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assays for Potency and Selectivity
1. Ligand Displacement Assay (LDA)
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the target protein, providing an IC50 value.
-
Reagents : Recombinant human Cbl-b, c-Cbl, and Cbl-c proteins; fluorescently labeled probe molecule; assay buffer.
-
Procedure :
-
A solution of the recombinant Cbl protein is incubated with the fluorescent probe.
-
Serial dilutions of this compound are added to the protein-probe mixture.
-
The reaction is allowed to reach equilibrium.
-
The degree of fluorescence polarization or a similar readout is measured. A decrease in signal indicates displacement of the probe by the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Surface Plasmon Resonance (SPR)
SPR is used to determine the binding affinity (Kd), as well as the association (ka) and dissociation (kd) rates of the inhibitor to the target protein.
-
Reagents : Recombinant human Cbl-b, c-Cbl, and Cbl-c proteins; SPR sensor chip; running buffer.
-
Procedure :
-
The recombinant Cbl proteins are immobilized on the surface of an SPR sensor chip.
-
A series of concentrations of this compound in running buffer are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
Association and dissociation phases are monitored.
-
The resulting sensorgrams are fitted to a binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd).
-
Cellular Assays for Target Engagement and Function
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[6][7] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[7]
-
Materials : Cell line expressing the target Cbl proteins (e.g., Jurkat T-cells), this compound, lysis buffer, antibodies for western blotting or an equivalent detection method.
-
Procedure :
-
Intact cells are treated with various concentrations of this compound or a vehicle control.
-
The treated cells are heated to a specific temperature that causes partial denaturation and aggregation of the unbound target protein.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble Cbl protein remaining in the supernatant is quantified, typically by western blot or ELISA.
-
An increase in the amount of soluble protein at a given temperature in the presence of the inhibitor indicates target engagement. EC50 values for target engagement can be determined from dose-response curves.
-
2. Ubiquitination Assays
These functional assays assess the ability of the inhibitor to block the E3 ligase activity of Cbl proteins in cells. This can be measured by looking at the ubiquitination of Cbl-b itself (autoubiquitination) or its downstream substrates.[8]
-
Materials : Relevant cell line, this compound, immunoprecipitation reagents, antibodies against ubiquitin and the target substrate (e.g., PLCγ1).[8]
-
Procedure :
-
Cells are pre-treated with this compound.
-
The relevant signaling pathway is stimulated to activate Cbl-b (e.g., T-cell receptor stimulation).
-
Cells are lysed, and the protein of interest (e.g., a known Cbl-b substrate) is immunoprecipitated.
-
The ubiquitination status of the immunoprecipitated protein is assessed by western blotting with an anti-ubiquitin antibody.
-
A reduction in ubiquitination in the presence of this compound indicates functional inhibition of the E3 ligase activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBL (gene) - Wikipedia [en.wikipedia.org]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cbl-b Inhibitors: A Comparative Guide on Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of the Cbl-b inhibitor, Cbl-b-IN-13, alongside other notable alternatives in its class. The content is structured to offer a clear comparison of performance based on available preclinical data, detailed experimental protocols for key validation studies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Cbl-b Inhibition in Cancer Immunotherapy
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] By inhibiting Cbl-b, the threshold for immune cell activation is lowered, leading to a more robust anti-tumor immune response.[1] This makes Cbl-b a compelling target for the development of novel cancer immunotherapies. This guide focuses on the in vivo validation of small molecule Cbl-b inhibitors, with a particular focus on this compound and its comparators.
Comparative Analysis of Cbl-b Inhibitors
While in vivo anti-tumor efficacy data for this compound is not yet publicly available, its initial potency has been characterized. This section compares the available data for this compound with other well-documented Cbl-b inhibitors, NX-1607 and NTX-801, to provide a landscape of the current preclinical development in this area.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Target | IC50 | Organization |
| This compound | Cbl-b | <100 nM | Not Specified |
Table 2: In Vivo Anti-Tumor Activity of Comparator Cbl-b Inhibitors
| Compound | Mouse Model | Cancer Type | Key Findings |
| NX-1607 | CT26[3], MC38[3], 4T1[3], A20[4] | Colon Carcinoma[3], Triple-Negative Breast Cancer[3], B-cell Lymphoma[4] | - Significant single-agent tumor growth inhibition.[3]- Increased infiltration of activated CD8+ T cells and NK cells into the tumor microenvironment.[3]- Synergistic anti-tumor activity when combined with anti-PD-1 therapy, leading to complete tumor rejections.[5] |
| NTX-801 | Syngeneic Mouse Model | Not Specified | - Robust and statistically significant tumor growth inhibition as a single agent.[2]- In combination with anti-PD-1, showed robust anti-tumor activity and increased survival.[2] |
| Unnamed Inhibitor | CT26 | Colon Carcinoma | - Demonstrated an increase in tumor growth inhibition relative to a competitor compound at similar exposures.[6] |
| HST-1011 | In vivo tumor models | Not Specified | - Enhanced NK cell function in tumor models.[7] |
Signaling Pathway and Experimental Workflow
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for degradation.
General In Vivo Efficacy Study Workflow
Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of a Cbl-b inhibitor.
Experimental Protocols
The following are detailed protocols for conducting in vivo anti-tumor efficacy studies using common syngeneic mouse models relevant to the testing of Cbl-b inhibitors.
CT26 and MC38 Syngeneic Mouse Models
Objective: To evaluate the in vivo anti-tumor efficacy of a Cbl-b inhibitor as a single agent and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).
Materials:
-
Cell Lines: CT26 (murine colon carcinoma) or MC38 (murine colon adenocarcinoma) cells.
-
Animals: 6-8 week old female BALB/c mice (for CT26) or C57BL/6 mice (for MC38).[8][9]
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Matrigel (optional).
-
Test Articles: Cbl-b inhibitor, vehicle control, anti-PD-1 antibody, isotype control antibody.
-
Equipment: Cell culture incubator, hemocytometer or automated cell counter, syringes, needles (26-27 gauge), calipers, animal balance.
Procedure:
-
Cell Culture:
-
Culture CT26 or MC38 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[3][10]
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^6 cells/mL.[3][11]
-
-
Tumor Implantation:
-
Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[10][12]
-
Administer the Cbl-b inhibitor (e.g., by oral gavage) and/or anti-PD-1 antibody (e.g., by intraperitoneal injection) according to the desired dosing schedule. The vehicle and isotype controls should be administered in the same manner.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).[10][11]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
For immunological analysis, tumors and spleens can be processed to single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells).[13]
-
4T1 Syngeneic Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy and anti-metastatic potential of a Cbl-b inhibitor.
Materials:
-
Cell Line: 4T1 (murine mammary carcinoma) cells.
-
Animals: 6-8 week old female BALB/c mice.[14]
-
Reagents and Equipment: As listed for the CT26/MC38 model.
Procedure:
-
Cell Culture:
-
Culture 4T1 cells as described for the CT26/MC38 model.
-
Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in sterile PBS.[15]
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10^5 cells) into the mammary fat pad of each mouse.[14]
-
-
Treatment and Monitoring:
-
Follow the treatment and monitoring procedures as described for the CT26/MC38 model.
-
-
Metastasis Analysis (Optional):
-
At the study endpoint, lungs can be harvested to assess metastatic burden. This can be done by counting visible metastatic nodules on the lung surface or by more quantitative methods such as clonogenic assays.
-
Conclusion
The inhibition of Cbl-b represents a promising strategy in cancer immunotherapy. While in vivo data for this compound is eagerly awaited, the preclinical data from other Cbl-b inhibitors like NX-1607 and NTX-801 demonstrate a strong potential for this class of compounds to elicit potent anti-tumor immune responses, both as monotherapies and in combination with existing immunotherapies. The experimental protocols provided in this guide offer a framework for the continued in vivo validation of this compound and other emerging Cbl-b inhibitors. Further research will be crucial to fully elucidate the therapeutic potential of targeting this key intracellular immune checkpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. nimbustx.com [nimbustx.com]
- 3. CT26 colon tumor models [bio-protocol.org]
- 4. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicilon.com [medicilon.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hotspotthera.com [hotspotthera.com]
- 8. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 9. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. ichor.bio [ichor.bio]
- 12. MC38 tumor xenograft model [bio-protocol.org]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]
Head-to-Head Comparison of Small Molecule Cbl-b Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of publicly disclosed small molecule inhibitors of Casitas B-lineage lymphoma proto-oncogene b (Cbl-b), a key negative regulator of immune activation and a promising target in immuno-oncology. This document summarizes available quantitative data, details common experimental methodologies, and visualizes the core signaling pathway to aid in the evaluation of these emerging therapeutics.
Introduction to Cbl-b Inhibition
Cbl-b is an E3 ubiquitin ligase that plays a critical role in setting the threshold for T-cell activation.[1] By ubiquitinating key signaling proteins, Cbl-b attenuates the T-cell receptor (TCR) signaling cascade, thereby acting as an intracellular immune checkpoint.[2] Inhibition of Cbl-b is a compelling therapeutic strategy to enhance anti-tumor immunity by lowering the T-cell activation threshold and promoting a more robust immune response against cancer cells.[3] Several pharmaceutical companies are actively developing small molecule inhibitors against this target, with some candidates advancing into clinical trials.[2]
Quantitative Comparison of Cbl-b Inhibitors
Direct head-to-head studies of different Cbl-b inhibitors under identical conditions are not yet publicly available. The following tables summarize reported biochemical potencies and cellular activities from various sources. It is important to note that variations in assay conditions and methodologies can influence these values, and therefore, direct comparisons should be made with caution.
| Inhibitor Name/Series | Originator | Biochemical Potency (IC50/Kd) | Cellular Activity (EC50/IC50) | Key Findings & References |
| NX-1607 | Nurix Therapeutics | Sub-nM affinity[4] | Low nM T-cell activation[5] | First-in-class oral inhibitor currently in Phase 1 clinical trials (NCT05107674). Demonstrates immune activation and potential disease control in patients with advanced solid tumors.[2] |
| C7683 | Academic Research | Kd = 8 ± 4 nM (to TKBD-LHR-RING) | Significant cellular thermal shift at 1 nM[6] | Analogue of NX-1607 used in structural and mechanistic studies. Acts as an "intramolecular glue" to lock Cbl-b in an inactive conformation.[6] |
| NRX-8 | Nurix Therapeutics | Kd = 20 nM[5] | Low nM T-cell activation[5] | Precursor to NX-1607, demonstrated in vivo anti-tumor activity when dosed orally.[5] |
| NTX-801 | Nimbus Therapeutics | Biochemical and cellular IC50 < 5 nM[7] | Enhances T and NK cell activation[7] | Preclinical candidate demonstrating robust tumor growth inhibition in syngeneeneic models, both as a single agent and in combination with anti-PD-1.[8][9] |
| GRC 65327 | Glenmark Pharmaceuticals | Data not quantified in abstract | Potent cytokine release and reversal of immunosuppression[10] | Orally bioavailable and selective over c-Cbl. Shows efficacy in in-vivo mouse models of colon cancer.[10] |
| Compound 31 (Arylpyridone series) | AstraZeneca | IC50 = 30 nM[11] | EC50 = 230 nM (IL-2 induction in T-cells)[11] | Preclinical compound from a structure-based drug discovery effort. Shows robust intracellular target engagement.[11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cbl-b signaling pathway and a general workflow for inhibitor characterization.
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Caption: General Workflow for Cbl-b Inhibitor Discovery and Development.
Experimental Protocols
Detailed protocols for the key assays cited in the comparison are provided below. These represent generalized methodologies based on publicly available information.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cbl-b Activity
This assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination or the ubiquitination of a substrate.
-
Principle: A GST-tagged Cbl-b protein and biotinylated ubiquitin are used. A Terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore serves as the FRET acceptor. When Cbl-b polyubiquitinates itself, the donor and acceptor are brought into close proximity, generating a FRET signal. Inhibitors of Cbl-b will reduce this signal.
-
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay Buffer (e.g., Tris-based buffer with MgCl2 and DTT)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-conjugated acceptor (e.g., d2 or APC)
-
Test compounds (Cbl-b inhibitors)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare a master mix of E1, E2, biotinylated ubiquitin, and GST-Cbl-b in the assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add test compounds at various concentrations. Include positive (no inhibitor) and negative (no ATP) controls.
-
Initiate the enzymatic reaction by adding ATP to all wells except the negative control.
-
Incubate the reaction at 30°C or room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (Terbium-anti-GST and streptavidin-acceptor).
-
Incubate for a period to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values for the test compounds.
-
Cellular Assay: T-Cell Activation (Cytokine Release)
This assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation by measuring the secretion of cytokines like IL-2 and IFN-γ.
-
Principle: Primary human T-cells or a T-cell line (e.g., Jurkat) are stimulated through the TCR, with or without co-stimulation. In the presence of a Cbl-b inhibitor, the activation threshold is lowered, leading to increased cytokine production.
-
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
Test compounds (Cbl-b inhibitors).
-
96-well cell culture plates.
-
ELISA kits for human IL-2 and IFN-γ.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation. T-cells can be further purified if needed.
-
Seed the cells in a 96-well plate at a determined density.
-
Pre-treat the cells with various concentrations of the Cbl-b inhibitor for a short period (e.g., 1-2 hours).
-
Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 values.
-
In Vivo Assay: Syngeneic Mouse Tumor Models
These models are used to evaluate the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent host.
-
Principle: A mouse-derived cancer cell line is implanted into a mouse of the same genetic background. This allows for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.
-
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6).
-
Test compound (Cbl-b inhibitor) formulated for oral or other appropriate administration.
-
Vehicle control.
-
(Optional) Checkpoint inhibitors like anti-PD-1 for combination studies.
-
-
Procedure:
-
Implant a specific number of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle, inhibitor monotherapy, combination therapy).
-
Administer the Cbl-b inhibitor and other treatments according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, gene expression analysis).
-
Analyze the data to determine tumor growth inhibition (TGI) and assess changes in the tumor microenvironment and systemic immune responses.
-
Conclusion
The development of small molecule Cbl-b inhibitors represents a promising new frontier in cancer immunotherapy. While direct comparative data is still emerging, the available information on compounds like NX-1607, NTX-801, and others highlights the potential of this therapeutic strategy. This guide provides a framework for understanding and evaluating these inhibitors, from their biochemical and cellular activities to their in vivo efficacy. As more data becomes publicly available, a clearer picture of the relative strengths and weaknesses of different Cbl-b inhibitors will undoubtedly emerge, paving the way for the next generation of immuno-oncology drugs.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. nimbustx.com [nimbustx.com]
- 9. Nimbus Therapeutics Presents Preclinical Data on Cbl-b Inhibitor at AACR Annual Meeting [businesswire.com]
- 10. iginnovate.com [iginnovate.com]
- 11. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Immune System: A Comparative Guide to Cbl-b Inhibitors' In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of preclinical Cbl-b inhibitors, correlating their in vitro potency with in vivo efficacy. We delve into the experimental data, protocols, and the critical signaling pathway to offer a clear perspective on the current landscape of these promising immuno-oncology agents.
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial intracellular checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Its role in dampening anti-tumor immune responses has made it a compelling target for cancer immunotherapy.[1][3] Inhibition of Cbl-b has been shown to lower the activation threshold of immune cells, leading to enhanced tumor-fighting capabilities.[2][4] This guide synthesizes available preclinical data for several Cbl-b inhibitors, offering a comparative look at their performance.
Comparative Analysis of Cbl-b Inhibitors
The following table summarizes the in vitro and in vivo data for prominent Cbl-b inhibitors from various developers. Direct cross-compound comparison should be approached with caution due to variations in experimental setups.
| Compound | Developer | In Vitro Potency | In Vivo Efficacy (Syngeneic Mouse Models) | Combination Therapy |
| NX-1607 | Nurix Therapeutics | Potent biochemical inhibition at low nanomolar concentrations.[5][6] Induces IL-2 and IFN-γ secretion in primary human T cells.[5][6] | Significant single-agent tumor growth inhibition in CT26 and MC38 colon carcinoma, and 4T1 triple-negative breast cancer models.[5][6] | Substantially increases median overall survival and complete tumor rejections when combined with anti-PD-1 antibodies.[5][7] |
| NTX-801 | Nimbus Therapeutics | Strong immune cell activation.[1] | Robust and statistically significant tumor growth inhibition as a single agent.[1] | Resulted in robust anti-tumor activity, increased survival, and several complete responses when combined with anti-PD-1.[1] |
| HST-1011 | HotSpot Therapeutics | Investigational orally bioavailable, selective, small molecule allosteric inhibitor.[8] Demonstrates robust effects on cytokine release and T cell proliferation in MLR assays.[4] | Demonstrated immune-mediated tumor growth inhibition in multiple syngeneic mouse models.[4] | Clear synergistic activity with anti-PD-1.[4] |
| AstraZeneca Compound | AstraZeneca | IC50 = 30 nM; EC50 = 230 nM for IL-2 production in T cells.[9] | Preclinical data supports further evaluation.[9] | Not specified. |
| Innocare Compound | Innocare Pharma | IC50 = 0.98 nM (binding assay); EC50 = 1.8 nM (Jurkat cell IL-2 activation).[10] | Not specified. | Not specified. |
| NRX-8 | Nurix Therapeutics | KD = 20 nM.[7] Increases T cell activation at low nanomolar concentrations.[7] | Inhibits tumor growth when dosed orally.[7] | Not specified. |
Key Experimental Protocols
The evaluation of Cbl-b inhibitors involves a cascade of biochemical, cellular, and in vivo assays to determine their potency, mechanism of action, and therapeutic potential.
Biochemical Assays
-
Enzymatic Inhibition Assays: These assays directly measure the ability of a compound to inhibit the E3 ligase activity of Cbl-b. Methods like Homogeneous Time-Resolved Fluorescence (HTRF) and Förster Resonance Energy Transfer (FRET) are employed to monitor the ubiquitination of a substrate or the auto-ubiquitination of Cbl-b itself.[11][12] A typical HTRF assay involves SRC, UBE1 (E1), UbcH5b (E2), Cbl-b (E3), ubiquitin, and ATP.[12]
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) are used to determine the binding affinity (KD) of the inhibitor to the Cbl-b protein.[11]
Cellular Assays
-
T-cell and NK-cell Activation Assays: Primary human or mouse T cells and NK cells are stimulated in the presence of the Cbl-b inhibitor. Activation is assessed by measuring the secretion of cytokines like IL-2 and IFN-γ using methods such as ELISA or Luminex assays.[5][6][13]
-
Mixed Lymphocyte Reaction (MLR) Assay: This assay co-cultures immune cells from two different donors to mimic an allogeneic immune response. The ability of a Cbl-b inhibitor to enhance T cell proliferation and cytokine release in this setting is a strong indicator of its immunostimulatory potential.[4]
-
Cellular Target Engagement Assays: These assays confirm that the inhibitor is hitting its intended target within the cell. This can be done by measuring the phosphorylation status of downstream signaling proteins like ZAP70, Notch1, and IGF1R.[8][9]
In Vivo Efficacy Studies
-
Syngeneic Mouse Models: These are the workhorse models for evaluating immuno-oncology agents. Tumor cells of a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. The effect of the Cbl-b inhibitor on tumor growth, survival, and the tumor microenvironment is then evaluated.[1][2][5] Commonly used models include CT26 and MC38 colon carcinomas.[2][5]
-
Pharmacodynamic (PD) Biomarker Analysis: To confirm that the drug is having the desired biological effect in the animal, researchers analyze immune cell populations and activation markers within the tumor and peripheral blood.[4][5]
Visualizing the Mechanism and Workflow
To better understand the context of Cbl-b inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination.
Caption: A general workflow for the preclinical evaluation of Cbl-b inhibitors.
References
- 1. nimbustx.com [nimbustx.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hotspotthera.com [hotspotthera.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 8. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at 2023 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 9. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 10. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 11. nurixtx.com [nurixtx.com]
- 12. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking T-Cell Potential: Cbl-b-IN-13's Impact on Cytokine Release Compared to Conventional Stimuli
For Immediate Release
This guide provides a comparative analysis of the novel Cbl-b inhibitor, Cbl-b-IN-13, and its effect on cytokine release from immune cells, benchmarked against standard laboratory stimuli such as anti-CD3/CD28 antibodies and Phorbol 12-myristate 13-acetate (PMA) with Ionomycin. This document is intended for researchers, scientists, and drug development professionals in the fields of immunology and oncology.
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1] By targeting key components of the T-cell receptor (TCR) signaling pathway for degradation, Cbl-b establishes a crucial threshold for T-cell activation, preventing spurious or excessive immune responses. Inhibition of Cbl-b, therefore, represents a promising strategy to enhance anti-tumor immunity by lowering this activation threshold. This compound is a small molecule inhibitor designed to block the enzymatic activity of Cbl-b, thereby augmenting T-cell and NK-cell responses.[2]
Comparative Analysis of Cytokine Release
The primary function of Cbl-b inhibitors like this compound is not to act as a primary mitogen but to amplify the response to an existing signal, such as the engagement of the T-cell receptor. The following data, using the well-characterized Cbl-b inhibitor NX-1607 as a representative for the class, illustrates this principle. In the absence of TCR stimulation, Cbl-b inhibitors have a negligible effect on cytokine release. However, when combined with a sub-optimal TCR signal (e.g., anti-CD3 alone), they significantly boost the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
T-Cell Cytokine Production Under Various Stimulation Conditions
The tables below summarize the expected relative cytokine output from primary human T-cells under different stimulation conditions. The data for the Cbl-b inhibitor is based on studies with NX-1607, a compound with a similar mechanism of action to this compound.
Table 1: Interleukin-2 (IL-2) Secretion
| Stimulation Condition | Expected IL-2 Release (Relative Units) | Summary of Effect |
| Unstimulated | < 1 | Baseline secretion from resting T-cells is minimal. |
| This compound alone | < 1 | Cbl-b inhibition alone does not induce T-cell activation or significant cytokine release. |
| Anti-CD3 (sub-optimal dose) | 10 - 20 | A primary TCR signal without co-stimulation results in modest IL-2 production. |
| Anti-CD3 + this compound | 50 - 100+ | Cbl-b inhibition synergizes with TCR signaling to significantly enhance IL-2 production, approaching levels seen with full co-stimulation. |
| Anti-CD3 + Anti-CD28 | 100 - 150 | Strong, physiological-like activation through TCR and co-stimulatory domains elicits a robust IL-2 response. |
| PMA + Ionomycin | > 200 | A potent, non-specific pharmacological stimulus that bypasses proximal signaling to induce maximal cytokine production. |
Table 2: Interferon-gamma (IFN-γ) Secretion
| Stimulation Condition | Expected IFN-γ Release (Relative Units) | Summary of Effect |
| Unstimulated | < 1 | Minimal baseline IFN-γ secretion from resting T-cells. |
| This compound alone | < 1 | No significant induction of IFN-γ by the Cbl-b inhibitor alone. |
| Anti-CD3 (sub-optimal dose) | 15 - 30 | Modest IFN-γ production in response to TCR engagement without co-stimulation. |
| Anti-CD3 + this compound | 70 - 120+ | Cbl-b inhibition markedly potentiates IFN-γ secretion in response to a primary TCR signal. |
| Anti-CD3 + Anti-CD28 | 120 - 180 | Robust IFN-γ production characteristic of fully activated T-cells. |
| PMA + Ionomycin | > 250 | Maximal IFN-γ release induced by potent pharmacological activation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
T-Cell Isolation and Culture
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC fraction by negative selection using magnetic beads to deplete non-T-cells. The purified T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at a density of 1 x 10^6 cells/mL.
T-Cell Stimulation for Cytokine Release Assays
-
This compound Stimulation: T-cells are pre-incubated with this compound (typically at a concentration range of 0.1 to 10 µM) for 1-2 hours before the addition of other stimuli. For the "this compound alone" condition, cells are incubated with the inhibitor for the duration of the experiment (24-72 hours).
-
Anti-CD3/CD28 Stimulation: For plate-bound stimulation, 96-well plates are pre-coated with anti-human CD3 antibody (clone UCHT1 or OKT3) at 1-5 µg/mL in PBS overnight at 4°C. Soluble anti-human CD28 antibody (clone CD28.2) is added to the T-cell suspension at a final concentration of 1-2 µg/mL at the time of plating. For bead-based stimulation, anti-CD3/CD28-coated beads are added to the T-cell culture at a bead-to-cell ratio of 1:1.
-
PMA/Ionomycin Stimulation: A cell stimulation cocktail containing PMA and Ionomycin is added to the T-cell culture at final concentrations of 50 ng/mL and 1 µg/mL, respectively. Due to the potency of this stimulation, shorter incubation times (4-6 hours) are often sufficient for intracellular cytokine analysis, while longer incubations (24 hours) are used for measuring secreted cytokines.
Cytokine Measurement
Secreted cytokines in the culture supernatants are quantified using sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human IL-2 and IFN-γ. The assays are performed according to the manufacturer's instructions. Briefly, ELISA plates are coated with a capture antibody, followed by blocking, incubation with culture supernatants, addition of a biotinylated detection antibody, and finally, a streptavidin-horseradish peroxidase conjugate. The signal is developed using a TMB substrate and measured at 450 nm. Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the general experimental workflow.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Caption: Workflow for comparing cytokine release across different T-cell stimuli.
References
Benchmarking Cbl-b-IN-13 Against Genetic Knockdown of Cbl-b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Casitas B-lineage lymphoma-b (Cbl-b) using the small molecule inhibitor Cbl-b-IN-13 against genetic knockdown approaches, such as CRISPR/Cas9-mediated knockout or shRNA-mediated silencing. The content is based on a synthesis of preclinical data to inform researchers on the key similarities and differences between these two methodologies for targeting Cbl-b, a critical negative regulator of T-cell activation and anti-tumor immunity.
Executive Summary
Both pharmacological inhibition and genetic knockdown of Cbl-b have been demonstrated to enhance T-cell activation, increase cytokine production, and promote anti-tumor immunity in preclinical models.[1][2] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection and heightened immune responses.[1] Small molecule inhibitors of Cbl-b, such as this compound and the clinical candidate NX-1607, aim to replicate these effects in a transient and controllable manner, offering a more therapeutically viable approach.[3][4][5] This guide presents a comparative analysis of these two modalities, focusing on their impact on T-cell function and in vivo anti-tumor efficacy, supported by experimental data and detailed protocols.
Cbl-b Signaling Pathway and Points of Intervention
Cbl-b is an E3 ubiquitin ligase that plays a pivotal role in setting the threshold for T-cell activation. It acts downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. The diagram below illustrates the Cbl-b signaling pathway and the intervention points for both this compound and genetic knockdown.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the comparative performance of this compound (and other potent Cbl-b inhibitors as surrogates) and Cbl-b genetic knockdown on key in vitro measures of T-cell function. It is important to note that the data is compiled from multiple studies and experimental conditions may vary.
Table 1: T-Cell Proliferation
| Method | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | Human PBMCs | CFSE Dilution | 72 hours | Increased proliferation post-stimulation | [6] |
| Genetic Knockdown | Mouse CD8+ T-cells | CFSE Dilution | 72 hours | 80% proliferation vs. 44% in wild-type under PD-L1 inhibition | [7] |
| Genetic Knockdown | Human CD4+ T-cells | Not specified | Not specified | Hyperproliferative phenotype | Not specified |
Table 2: Cytokine Release
| Method | Cell Type | Cytokine | Result | Reference |
| Cbl-b Inhibitor (NX-1607) | Human Primary T-cells | IL-2 | Dose-dependent increase with anti-CD3 stimulation | [8] |
| Cbl-b Inhibitor (NX-1607) | Human Primary T-cells | IFN-γ | Dose-dependent increase with anti-CD3 stimulation | [8] |
| Genetic Knockdown (CRISPR) | Mouse CD8+ TILs | IL-2 | Increased expression | [9] |
| Genetic Knockdown (CRISPR) | Mouse CD8+ TILs | IFN-γ | Increased expression | [9][10] |
| Genetic Knockdown (CRISPR) | Mouse CD8+ TILs | TNF-α | Increased expression | [9][10] |
In Vivo Anti-Tumor Efficacy
Both approaches have demonstrated significant anti-tumor effects in syngeneic mouse models.
Table 3: In Vivo Tumor Growth Inhibition
| Method | Tumor Model | Key Findings | Reference |
| Cbl-b Inhibitor (NX-1607) | CT-26 (colorectal) | Dose-dependent tumor growth inhibition | [1][11] |
| Cbl-b Inhibitor (NX-1607) | A20 (B-cell lymphoma) | Significant reduction in tumor growth | [3][5] |
| Cbl-b Inhibitor (NX-1607) | 4T1 (breast cancer) | Dose-dependent tumor growth inhibition | [8] |
| Genetic Knockdown (Cbl-b-/-) | MC38 (colon) | Reduced tumor growth, associated with fewer exhausted T-cells | [10][12][13] |
| Genetic Knockdown (Cbl-b-/-) | B16ova (melanoma) | Enhanced tumor rejection | [7] |
Experimental Workflow Comparison
The workflows for assessing the effects of this compound and genetic knockdown share common downstream assays but differ in the initial cell manipulation steps.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of T-cells following treatment with this compound or after genetic knockdown of Cbl-b.
Materials:
-
Primary T-cells or Jurkat T-cell line
-
This compound (or vehicle control)
-
Lentiviral particles for Cbl-b knockdown (and control)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 media
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For this compound: Isolate primary T-cells or culture Jurkat cells.
-
For genetic knockdown: Transduce cells with lentiviral particles containing shRNA or CRISPR constructs targeting Cbl-b. Select for successfully transduced cells.
-
-
CFSE Staining:
-
Resuspend 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete media.
-
Wash the cells twice with complete media.
-
-
Treatment and Stimulation:
-
Resuspend CFSE-labeled cells in complete media.
-
For this compound: Add the desired concentration of the inhibitor or vehicle control.
-
Plate cells in a 96-well plate.
-
Add T-cell activation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live cell population and observing the dilution of CFSE fluorescence, which corresponds to cell division.
-
Cytokine Release Assay (ELISA)
Objective: To measure the secretion of key cytokines (e.g., IL-2, IFN-γ) from T-cells.
Materials:
-
Treated or transduced T-cells from the proliferation assay setup (without CFSE staining).
-
ELISA kits for the cytokines of interest (e.g., human IL-2 and IFN-γ).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Cell Culture and Stimulation:
-
Prepare and stimulate the T-cells as described in the proliferation assay (steps 1 and 3).
-
-
Supernatant Collection:
-
After 24-48 hours of incubation, centrifuge the 96-well plate.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance on a plate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of T-cells with inhibited or knocked-down Cbl-b.
Materials:
-
Immunodeficient mice (e.g., NSG) or syngeneic mouse models (e.g., C57BL/6).
-
Tumor cell line (e.g., MC38, CT-26).
-
T-cells treated with this compound or with Cbl-b genetically knocked down.
-
Control T-cells.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups.
-
For Cbl-b inhibitor studies, administer the compound orally or via injection according to the experimental design.[8]
-
For adoptive cell transfer studies, intravenously inject the prepared T-cells (Cbl-b knockdown or control).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the health and body weight of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.
-
Logical Framework for Comparison
The choice between using a small molecule inhibitor like this compound and a genetic knockdown approach depends on the research question and experimental context.
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockdown of Cbl-b are powerful tools for enhancing anti-tumor immunity by lowering the activation threshold of T-cells. Genetic models provide a definitive proof-of-concept for the role of Cbl-b in immune suppression. Small molecule inhibitors offer a more clinically relevant and controllable approach to harness this therapeutic potential. The choice of methodology should be guided by the specific aims of the research, with genetic knockdown being ideal for target validation and mechanistic studies, while small molecule inhibitors are more suited for preclinical and clinical development. This guide provides a framework for comparing these approaches and designing experiments to further elucidate the therapeutic potential of targeting Cbl-b in immuno-oncology.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
- 9. researchgate.net [researchgate.net]
- 10. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
A Structural Showdown: Unveiling the Mechanisms of Cbl-b Inhibitors
For researchers, scientists, and drug development professionals navigating the burgeoning field of immuno-oncology, the E3 ubiquitin ligase Cbl-b has emerged as a pivotal target. Its role as a negative regulator of T-cell and NK-cell activation makes it a prime candidate for therapeutic intervention to unleash the full potential of the immune system against cancer. This guide provides a comprehensive structural and functional comparison of the distinct classes of Cbl-b inhibitors, supported by experimental data and detailed methodologies.
Cbl-b's intricate regulation of immune responses has spurred the development of diverse inhibitory strategies. These can be broadly categorized into three main classes based on their mechanism of action: allosteric inhibitors that act as molecular glues, orthosteric binders that target the SH2 domain, and proteolysis-targeting chimeras (PROTACs) that induce targeted degradation of the Cbl-b protein.
Comparative Analysis of Cbl-b Inhibitor Classes
The following table summarizes the key characteristics and performance metrics of the major classes of Cbl-b inhibitors.
| Inhibitor Class | Mechanism of Action | Representative Compounds | Binding Affinity (K D ) | Biochemical Potency (IC 50 ) | Cellular Activity |
| Allosteric Inhibitors | Stabilize the inactive, autoinhibited conformation of Cbl-b, acting as an "intramolecular glue" between the TKBD and LHR domains, preventing the conformational change required for its E3 ligase activity.[1][2] | NX-1607, C7683, HOT-A | ~20 nM (NRX-8)[3] | Low nanomolar[4] | Enhanced T-cell and NK-cell activation, increased cytokine (IL-2, IFN-γ) production, and anti-tumor activity in preclinical models.[3][5][6] |
| SH2 Domain Binders | Competitively bind to the Src Homology 2 (SH2) domain within the Tyrosine Kinase Binding Domain (TKBD), blocking the recruitment of phosphorylated substrate proteins like ZAP70.[7][8] | Peptidomimetics (e.g., Pep 19), DEL-derived small molecules | - | Micromolar to nanomolar range[9][10] | Enhanced T-cell receptor (TCR) signaling and IL-2 secretion in cellular assays.[9] |
| PROTACs | Bifunctional molecules that recruit an E3 ligase (e.g., Cereblon) to Cbl-b, leading to its ubiquitination and subsequent degradation by the proteasome. | PROTAC Cbl-b-IN-1 | - | - | Induces degradation of Cbl-b protein. |
Visualizing the Landscape of Cbl-b Inhibition
To better understand the intricate molecular interactions and experimental approaches, the following diagrams illustrate the Cbl-b signaling pathway and a general workflow for evaluating its inhibitors.
References
- 1. promega.com [promega.com]
- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. nurixtx.com [nurixtx.com]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Cbl-b-IN-13: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Cbl-b-IN-13 is not publicly available through standard searches. The following guidelines are based on general best practices for the disposal of novel research chemicals. It is imperative to obtain the official SDS from the supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds like this compound are critical for ensuring laboratory safety and environmental compliance. This compound is a research-grade inhibitor of the E3 ubiquitin ligase Cbl-b, intended for laboratory use only.[1] Due to the absence of a specific Safety Data Sheet, this compound must be treated as a hazardous substance with unknown toxicity and environmental impact.
Essential Safety and Logistical Information
When a specific SDS is unavailable, a conservative approach to handling and disposal is required. All personnel must adhere to their institution's chemical hygiene plan and hazardous waste disposal procedures.
General Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. Since the specific hazards of this compound are not fully documented, it should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3][4] At a minimum, segregate it from acids, bases, and oxidizers.[3]
-
Waste Streams: Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container. This includes:
-
Pure, unused this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Data for Disposal Planning
While specific quantitative data for this compound is not available, the following table outlines the critical information that should be obtained from the supplier's Safety Data Sheet to inform a comprehensive disposal plan.
| Data Point | Relevance to Disposal | Information to Obtain from SDS |
| Physical & Chemical Properties | Determines appropriate container material and potential for volatilization. | Physical state, solubility, vapor pressure. |
| Stability & Reactivity | Identifies incompatible materials to avoid mixing in waste containers and conditions to avoid (e.g., heat, light).[5] | Chemical stability, incompatible materials, hazardous decomposition products. |
| Toxicological Information | Informs the level of hazard and required PPE for handling waste. | Acute and chronic toxicity data, routes of exposure. |
| Ecological Information | Determines the environmental hazards and dictates the need for specialized disposal to prevent environmental release. | Ecotoxicity data (e.g., toxicity to aquatic life). |
| Disposal Considerations | Provides specific instructions from the manufacturer for proper disposal methods. | Recommended disposal methods, EPA waste codes (if applicable). |
General Experimental Protocol for Waste Disposal
The following is a general, step-by-step protocol for the collection and preparation of this compound waste for disposal by your institution's EHS department.
-
Obtain a Hazardous Waste Container: Procure a designated hazardous waste container from your EHS department that is compatible with the chemical waste. For solids, a wide-mouth container is suitable. For liquid waste, use a sealable bottle, leaving approximately 10% headspace for expansion.[6]
-
Label the Container: Affix a hazardous waste label to the container.[7][8] Fill out all required information, including:
-
Collect Waste:
-
Solid Waste: Place any unused this compound powder and any grossly contaminated items (e.g., weighing paper, contaminated gloves) into the labeled solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container.
-
Contaminated Sharps: Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-proof sharps container that is labeled for chemical contamination.[5]
-
-
Container Management: Keep the waste container sealed at all times, except when adding waste.[7][8] Store the container in a designated satellite accumulation area within your laboratory, away from general work areas.
-
Rinsate Collection: For empty containers of this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best to collect all rinsate as hazardous waste.
-
Schedule a Waste Pickup: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for Determining Proper Chemical Disposal.
By following these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
